((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
Description
Properties
IUPAC Name |
[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOPBHBOBJYXTD-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925050 | |
| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125224-43-3 | |
| Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125224433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,4R)-4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA3VJ3K3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol (CAS: 125224-43-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, also known by synonyms such as N-Desmethylparoxol and Paroxetine Impurity I, is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural similarity to Paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI), positions it as a critical reference standard in the quality control of Paroxetine formulations.[1][2] Beyond its role as an impurity, this compound serves as a valuable synthetic intermediate for creating novel pharmacologically active agents targeting the central nervous system (CNS).[1][3] Notably, it has been investigated for its potential neuroprotective effects, primarily through the antagonism of N-methyl-D-aspartate (NMDA) receptors.[3] This guide provides a comprehensive overview of its synthesis, characterization, and known biological activities, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 125224-43-3 | [3][4][5] |
| Molecular Formula | C₁₂H₁₆FNO | [4][5] |
| Molecular Weight | 209.26 g/mol | [3][4][5] |
| Appearance | Solid | [6] |
| Purity | ≥95% | [7] |
| Boiling Point | 327.2 °C at 760 mmHg | [5] |
| Flash Point | 151.7 °C | [5] |
| Density | 1.104 g/cm³ | [5] |
| Refractive Index | 1.514 | [5] |
| InChI Key | IBOPBHBOBJYXTD-JQWIXIFHSA-N | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor. A representative synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol for Synthesis
This protocol is based on a reported synthetic route.[8]
Step 1: Mesylation of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
-
To a stirred solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine in a suitable solvent, add triethylamine.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add methanesulfonyl chloride to the cooled mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the mesitylated intermediate.
Step 2: Carbamate Formation
-
Dissolve the mesitylated intermediate from Step 1 in toluene.
-
Cool the solution to 5-10 °C.
-
Add triethylamine dropwise, followed by the addition of phenyl chloroformate.[8]
-
Allow the reaction to warm to room temperature and stir for 12-13 hours.[8]
-
Monitor the reaction by TLC using a mobile phase of Dichloromethane:Methanol (9:1).[8]
-
Once the reaction is complete, quench it by adding a potassium carbonate solution.[8]
-
Separate the organic layer, dry it over sodium sulfate, and remove the solvent under reduced pressure to obtain the carbamate intermediate.[8]
Step 3: Hydrolysis to this compound
-
Subject the carbamate intermediate from Step 2 to basic hydrolysis using a suitable base (e.g., potassium hydroxide) in an appropriate solvent.
-
Monitor the reaction for the disappearance of the carbamate.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified using column chromatography.
Protocol for Column Chromatography Purification:
-
Stationary Phase: Silica gel (60-120 mesh) is a common choice for the purification of polar compounds.[9][10]
-
Column Packing: The silica gel can be packed as a slurry in the chosen eluent to ensure a homogenous column bed.
-
Eluent Selection: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is typically used. The optimal solvent system should be determined by TLC analysis.
-
Loading: The crude product is dissolved in a minimal amount of the initial eluent or a slightly more polar solvent and loaded onto the column.
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected.
-
Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Isolation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Characterization Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the fluorophenyl group, the piperidine ring protons, and the hydroxymethyl group protons would be expected. The chemical shifts and coupling constants would be consistent with the (3S,4R) stereochemistry. |
| ¹³C NMR (CDCl₃) | Resonances for all 12 carbon atoms, including the distinct signals for the fluorinated aromatic ring, the piperidine ring carbons, and the hydroxymethyl carbon. |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 210.1, consistent with the molecular formula C₁₂H₁₆FNO. |
| HPLC | Purity assessment would show a major peak corresponding to the target compound, with the retention time dependent on the specific column and mobile phase used. |
Biological Activity and Mechanism of Action
This compound is recognized for its potential as a neuroprotective agent, primarily acting as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3] Overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a key factor in neuronal cell death associated with various neurological disorders.
Caption: Proposed mechanism of neuroprotection via NMDA receptor antagonism.
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the NMDA receptor antagonist activity and neuroprotective effects of this compound. Specific quantitative data for this compound is not currently available in the public domain.
4.1.1. NMDA Receptor Binding Assay ([³H]MK-801 Competitive Binding)
This assay determines the affinity of the test compound for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.
-
Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.
-
Incubation: Incubate the membranes with a fixed concentration of [³H]MK-801 (a radiolabeled NMDA receptor channel blocker) and varying concentrations of the test compound. The incubation should be carried out in the presence of saturating concentrations of glutamate and glycine to ensure the receptor is in an activated state.[1][11]
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀ value). The Ki value can then be calculated using the Cheng-Prusoff equation.
4.1.2. In Vitro Neuroprotection Assay (MPP⁺ Induced Toxicity)
This cell-based assay evaluates the ability of the compound to protect neurons from a specific neurotoxin.
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Pre-treatment: Pre-incubate the neuronal cultures with varying concentrations of this compound for a specified period.
-
Toxin Exposure: Induce neurotoxicity by exposing the cells to 1-methyl-4-phenylpyridinium (MPP⁺), a neurotoxin that selectively damages dopaminergic neurons.[12][13]
-
Viability Assessment: After the incubation period with MPP⁺, assess cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[12]
-
Data Analysis: Determine the concentration of the test compound that provides 50% protection against MPP⁺-induced cell death (EC₅₀ value).
Caption: General experimental workflows for biological evaluation.
Conclusion
This compound is a compound of considerable interest due to its dual role as a critical impurity of the antidepressant Paroxetine and as a versatile building block for the synthesis of novel CNS-active molecules. Its potential as a neuroprotective agent, likely mediated through NMDA receptor antagonism, warrants further investigation. The synthetic and analytical protocols provided in this guide offer a foundation for researchers to produce and evaluate this compound. Future studies should focus on obtaining precise quantitative data on its biological activity and further elucidating its mechanism of action to fully understand its therapeutic potential.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 125224-43-3 | Benchchem [benchchem.com]
- 4. americanelements.com [americanelements.com]
- 5. molbase.com [molbase.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. 125224-43-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MPP⁺ Neuronal Cell Death Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
Physicochemical Properties of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol is a chiral piperidine derivative of significant interest in medicinal chemistry and neuroscience research.[1] It serves as a critical synthetic intermediate and a versatile molecular scaffold for the development of novel pharmacologically active agents.[1] Notably, it is also recognized as a potential impurity in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for its application in drug design and development.
| Property | Value | Unit | Reference(s) |
| Molecular Formula | C₁₂H₁₆FNO | - | [1][4][5][6] |
| Molecular Weight | 209.26 | g/mol | [1][4][5] |
| Melting Point | 138 | °C | [2] |
| Boiling Point | 327.2 | °C at 760 mmHg | [4][5][7] |
| Density | 1.104 | g/cm³ | [4][7] |
| Flash Point | 151.7 | °C | [4] |
| LogP | 1.8399 | - | [4] |
| Refractive Index | 1.514 | - | [4] |
| Vapor Pressure | 0 | mmHg at 25°C | [4] |
| PSA (Polar Surface Area) | 32.26 | Ų | [4] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[8][9]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[10]
-
Capillary tubes (sealed at one end)[8]
-
Mortar and pestle[8]
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[8]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the material into the sealed end. The tube is then tapped gently to compact the sample.[10]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[11]
-
Heating and Observation: The sample is heated at a controlled rate.[11] An initial rapid heating can be performed to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a ramp rate of 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.[10]
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. The melting point is reported as this range.[8]
Solubility Determination
Understanding a compound's solubility in various solvents is fundamental to its formulation and delivery.[12][13]
Apparatus:
-
Small test tubes[12]
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Solvent Selection: A range of solvents should be tested, including water, buffered aqueous solutions at various pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., ethanol, methanol, DMSO, acetone).
-
Sample Preparation: A known mass of this compound (e.g., 1-5 mg) is accurately weighed and placed into a test tube.[12]
-
Solvent Addition: A measured volume of the selected solvent is added to the test tube in small increments.[12]
-
Mixing: After each addition of solvent, the test tube is vigorously agitated using a vortex mixer to facilitate dissolution.[12]
-
Observation: The mixture is visually inspected for the presence of undissolved solid. The process of solvent addition and mixing is continued until the solid is completely dissolved.
-
Quantification: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L). For sparingly soluble compounds, analytical techniques such as HPLC or UV-Vis spectroscopy may be required to accurately determine the concentration of the dissolved compound in a saturated solution.
pKa Determination
The pKa value indicates the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pHs.
Apparatus:
Procedure (Potentiometric Titration):
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized. Alternatively, spectrophotometric or NMR methods can be employed.[14][15][16][17]
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[18]
Apparatus:
-
Separatory funnel or vials
-
Shaker or vortex mixer
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure (Shake-Flask Method): [18][19]
-
Phase Preparation: n-Octanol and water (or a buffer of a specific pH, typically 7.4, to determine LogD) are mutually saturated by shaking them together and allowing the phases to separate.[20]
-
Compound Distribution: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[20]
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid in the separation.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.[20]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[18] High-performance liquid chromatography (HPLC) based methods can also be used for a more rapid estimation of LogP.[18][19][21]
Visualizations
Biological Context: Serotonin Reuptake Inhibition
As an impurity in Paroxetine, this compound is relevant to the study of selective serotonin reuptake inhibitors (SSRIs). The following diagram illustrates the general mechanism of action of SSRIs.
Caption: General mechanism of Selective Serotonin Reuptake Inhibitors (SSRIs).
Experimental Workflow: Melting Point Determination
The following diagram outlines the logical steps involved in determining the melting point of a solid compound.
Caption: Workflow for experimental determination of melting point.
References
- 1. This compound | 125224-43-3 | Benchchem [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound|125224-43-3 - MOLBASE Encyclopedia [m.molbase.com]
- 5. americanelements.com [americanelements.com]
- 6. 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)- [cymitquimica.com]
- 7. CAS#:125224-43-3 | this compound | Chemsrc [chemsrc.com]
- 8. scribd.com [scribd.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. westlab.com [westlab.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. acdlabs.com [acdlabs.com]
- 19. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. agilent.com [agilent.com]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Spectroscopic and Synthetic Insights into N-Desmethylparoxol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Paroxetine is a widely prescribed antidepressant that undergoes extensive metabolism in the body. While the primary metabolic pathways involve oxidation and methylation, the formation of N-demethylated metabolites can occur for many piperidine-containing pharmaceuticals. N-Desmethylparoxol, systematically named (3S,4R)-3-((benzo[d][1]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine, represents a key potential metabolite. Accurate spectroscopic data are essential for its unequivocal identification in biological matrices and for its quantification as a reference standard. Due to the absence of published experimental NMR data, this guide provides predicted spectroscopic data and relevant synthetic methodologies.
Predicted Spectroscopic Data
In the absence of experimental spectra, computational prediction methods offer a reliable alternative for estimating ¹H and ¹³C NMR chemical shifts. The following tables summarize the predicted NMR data for N-Desmethylparoxol. These predictions are based on established algorithms that analyze the chemical environment of each nucleus.
Table 1: Predicted ¹H NMR Data for N-Desmethylparoxol
| Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2ax | 3.20 - 3.40 | ddd | ~12, 12, 4 |
| H-2eq | 2.80 - 3.00 | dt | ~12, 4 |
| H-3 | 2.40 - 2.60 | m | - |
| H-4 | 2.90 - 3.10 | dt | ~12, 4 |
| H-5ax | 1.80 - 2.00 | qd | ~12, 4 |
| H-5eq | 2.00 - 2.20 | m | - |
| H-6ax | 3.00 - 3.20 | ddd | ~12, 12, 4 |
| H-6eq | 2.60 - 2.80 | dt | ~12, 4 |
| H-7a | 3.90 - 4.10 | dd | ~9, 6 |
| H-7b | 3.80 - 4.00 | dd | ~9, 7 |
| Ar-H (Fluorophenyl) | 7.10 - 7.30 | m | - |
| Ar-H (Fluorophenyl) | 6.90 - 7.10 | t | ~9 |
| Ar-H (Benzodioxole) | 6.70 - 6.80 | d | ~8 |
| Ar-H (Benzodioxole) | 6.50 - 6.60 | d | ~2 |
| Ar-H (Benzodioxole) | 6.30 - 6.40 | dd | ~8, 2 |
| O-CH₂-O | 5.90 - 6.00 | s | - |
| NH | 1.50 - 2.50 | br s | - |
Table 2: Predicted ¹³C NMR Data for N-Desmethylparoxol
| Atom No. | Predicted Chemical Shift (δ, ppm) |
| C-2 | 47.0 - 49.0 |
| C-3 | 40.0 - 42.0 |
| C-4 | 44.0 - 46.0 |
| C-5 | 29.0 - 31.0 |
| C-6 | 49.0 - 51.0 |
| C-7 | 70.0 - 72.0 |
| C-Ar (Fluorophenyl) | 160.0 - 163.0 (d, J ≈ 245 Hz) |
| C-Ar (Fluorophenyl) | 138.0 - 140.0 (d, J ≈ 3 Hz) |
| C-Ar (Fluorophenyl) | 129.0 - 131.0 (d, J ≈ 8 Hz) |
| C-Ar (Fluorophenyl) | 115.0 - 117.0 (d, J ≈ 21 Hz) |
| C-Ar (Benzodioxole) | 153.0 - 155.0 |
| C-Ar (Benzodioxole) | 148.0 - 150.0 |
| C-Ar (Benzodioxole) | 141.0 - 143.0 |
| C-Ar (Benzodioxole) | 108.0 - 110.0 |
| C-Ar (Benzodioxole) | 105.0 - 107.0 |
| C-Ar (Benzodioxole) | 101.0 - 103.0 |
| O-CH₂-O | 101.0 - 102.0 |
Note: Predicted chemical shifts are estimates and may vary from experimental values. The exact appearance of the spectrum will depend on the solvent and experimental conditions.
Experimental Protocols
While a specific protocol for the synthesis of N-Desmethylparoxol is not documented in readily available literature, a general and effective method for the N-demethylation of N-methylpiperidine derivatives involves the use of 1-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis. This procedure is widely applicable to a range of N-methylated amines.
Representative N-Demethylation Protocol:
-
Carbamate Formation: To a solution of the N-methylated precursor (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add 1-chloroethyl chloroformate (1.1-1.5 equivalents) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Hydrolysis: Dissolve the crude carbamate intermediate in a protic solvent such as methanol. Heat the solution to reflux for 1-2 hours to effect hydrolysis.
-
Work-up and Purification: After cooling, concentrate the solution under reduced pressure. The resulting crude N-demethylated product can be purified by an appropriate method, such as acid-base extraction followed by crystallization or column chromatography on silica gel.
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified N-Desmethylparoxol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution and sensitivity.
Structural Relationship Diagram
The following diagram illustrates the structural relationship between a hypothetical N-methylated Paroxetine precursor and its N-desmethylated product, N-Desmethylparoxol.
References
Mass Spectrometry Analysis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor and potential impurity in Paroxetine manufacturing.[1][2] Understanding its mass spectrometric behavior is crucial for identity confirmation, purity assessment, and pharmacokinetic studies.
Compound Profile
This compound is a chiral piperidine derivative with the following key properties:
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₆FNO | [3][4] |
| Molecular Weight | 209.26 g/mol | [3][4] |
| Exact Mass | 209.1216 | |
| Structure | A piperidine ring substituted with a 4-fluorophenyl group and a hydroxymethyl group. | [1] |
Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
While a specific, validated method for this exact compound is not publicly available, a robust LC-MS/MS protocol can be developed based on established methods for similar piperidine derivatives.[5][6][7] The following is a recommended starting point for method development.
Sample Preparation (Protein Precipitation)
This protocol is suitable for extracting the analyte from a biological matrix like human plasma.[5]
-
Spiking: To 100 µL of the plasma sample in a microcentrifuge tube, add an appropriate amount of a stock solution of this compound.
-
Internal Standard Addition: Add 10 µL of a working solution of a suitable internal standard (e.g., a deuterated analog of the analyte).
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean collection tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.[5]
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Atlantis C18, 5 µm, 3.9x100 mm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C[7] |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (Positive Electrospray Ionization)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Data Presentation: Predicted Mass Spectral Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and potential fragment ions of this compound. These predictions are based on the compound's structure and common fragmentation patterns of piperidine alkaloids, which often involve the neutral loss of water or other small molecules.[8]
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 210.1 | Protonated parent molecule |
| Fragment 1 | 192.1 | Loss of H₂O (water) from the hydroxymethyl group |
| Fragment 2 | 178.1 | Loss of CH₂O (formaldehyde) from the hydroxymethyl group |
| Fragment 3 | 109.1 | Fragment corresponding to the fluorophenyl group |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound from a biological matrix.
Proposed Fragmentation Pathway
This diagram outlines a plausible fragmentation pathway for the protonated molecule of this compound under collision-induced dissociation (CID) in the mass spectrometer.
Conclusion
This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The proposed LC-MS/MS method, predicted fragmentation patterns, and illustrative workflows offer a robust starting point for researchers and analytical scientists. It is important to note that the provided parameters and fragmentation pathways are illustrative and should be experimentally verified and optimized for the specific instrumentation and analytical requirements of the user. Rigorous method validation is essential for ensuring the accuracy and reliability of quantitative results in regulated environments.
References
- 1. This compound | 125224-43-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)- [cymitquimica.com]
- 4. americanelements.com [americanelements.com]
- 5. benchchem.com [benchchem.com]
- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alternative-therapies.com [alternative-therapies.com]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of Paroxetine Intermediate ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol is a key chiral intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) paroxetine. The precise three-dimensional arrangement of this molecule, determined by single-crystal X-ray diffraction, is crucial for ensuring the correct stereochemistry of the final active pharmaceutical ingredient (API). This document provides a summary of the available structural information for this intermediate and outlines the general experimental procedures involved in its crystallographic analysis.
While a comprehensive, publicly available crystallographic dataset for this compound is not readily found in open literature or databases, some structural details have been reported. Notably, the hydrochloride salt of this intermediate is known to crystallize in the monoclinic space group P2₁, confirming the (3S,4R) absolute configuration essential for its pharmacological activity.
Physicochemical Properties
A summary of the key physicochemical properties for the free base form of the paroxetine intermediate is provided below.
| Property | Value |
| Chemical Formula | C₁₂H₁₆FNO |
| Molecular Weight | 209.26 g/mol |
| CAS Number | 125224-43-3 |
| Appearance | White to off-white solid |
Crystallographic Data Summary
Detailed crystallographic data such as unit cell parameters, bond lengths, and bond angles for this compound or its salts are not fully available in the public domain. However, the reported space group for the hydrochloride salt provides foundational information about its crystal symmetry.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
This information is based on available, albeit limited, public data. A complete crystallographic analysis would provide precise details on atomic coordinates, bond lengths, bond angles, and torsion angles.
Experimental Protocols
The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis. The following sections outline the generalized experimental methodologies for these key stages.
Synthesis of this compound
The synthesis of this paroxetine intermediate can be achieved through various reported routes. A common approach involves the stereoselective reduction of a suitable precursor. One illustrative synthetic pathway is the reduction of an N-protected ester, followed by deprotection.
Crystallization
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction studies. This is often a meticulous process of trial and error, exploring different solvents, temperatures, and crystallization techniques.
General Procedure:
-
Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents for crystallization of organic molecules include alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone).
-
Dissolution: The purified compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.
-
Slow Cooling: The solution is allowed to cool slowly to room temperature, and then often transferred to a colder environment (e.g., 4 °C) to induce crystallization. Slow cooling promotes the formation of larger, more ordered crystals.
-
Solvent Evaporation: Alternatively, the solvent can be allowed to evaporate slowly from the solution at a constant temperature. This method is useful for compounds that are highly soluble.
-
Vapor Diffusion: In this technique, the compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor and washed with a small amount of cold solvent to remove any surface impurities.
Single-Crystal X-ray Diffraction
This is the definitive technique for determining the three-dimensional structure of a molecule.
Methodology:
-
Crystal Mounting: A single, well-formed crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The crystal is rotated during data collection to capture a complete diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods (structure solution). The initial structural model is then refined to best fit the experimental data.
-
Validation: The final crystal structure is validated to ensure its chemical and geometric sensibility.
Visualizations
Molecular Structure
The following diagram illustrates the molecular structure of this compound with key atomic numbering.
Caption: Molecular structure of the paroxetine intermediate.
Experimental Workflow
The logical flow from synthesis to final structure determination is depicted in the following workflow diagram.
Caption: Generalized workflow for crystal structure determination.
The Pivotal Role of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol in Central Nervous System Receptor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, also known as N-Desmethylparoxol, is a chiral piperidine derivative that holds a significant position in the landscape of central nervous system (CNS) receptor research. While not a pharmacologically active agent in itself, this compound serves as a crucial and versatile synthetic intermediate for the development of potent and selective ligands targeting a range of CNS receptors and transporters. Its stereochemically defined structure provides a privileged scaffold for medicinal chemists to explore structure-activity relationships (SAR) and design novel therapeutics. This technical guide delves into the core of its role, summarizing its properties, outlining its synthetic utility, and contextualizing its importance in the synthesis of CNS-active compounds.
Introduction
The quest for novel therapeutics targeting the CNS is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the use of well-defined molecular scaffolds that can be systematically modified to achieve desired pharmacological profiles. This compound has emerged as such a scaffold, primarily recognized as a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Paroxetine.[1] Beyond this well-established role, its structural features make it an attractive starting point for the synthesis of ligands for other CNS targets, including sigma receptors, opioid receptors, and other neurotransmitter transporters like those for dopamine.[1]
This guide will provide an in-depth overview of the role of this compound in CNS receptor research, with a focus on its synthetic applications and the pharmacological properties of the compounds derived from it.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆FNO | [1] |
| Molecular Weight | 209.26 g/mol | [1] |
| CAS Number | 125224-43-3 | [1] |
| Appearance | Solid | [1] |
| Chirality | (3S,4R) | [1] |
| Synonyms | N-Desmethylparoxol, (3S,4R)-(-)-4-(4-Fluorophenyl)-3-piperidinemethanol | [1] |
Role as a Synthetic Intermediate
The primary role of this compound in CNS receptor research is that of a versatile building block. Its stereospecificity is crucial for conferring high binding affinity and selectivity in the final active compounds.[1]
Synthesis of Paroxetine
The most prominent application of this compound is in the synthesis of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders. The synthesis involves the N-methylation of this compound followed by further chemical modifications.
Scaffold for Novel CNS Ligands
The hydroxymethyl group on the piperidine ring provides a convenient handle for chemical functionalization, allowing for the attachment of various pharmacophores. This has been exploited in the development of ligands for other CNS targets.
While direct binding data for the title compound is unavailable, structurally related analogs based on the 4-phenylpiperidine scaffold have been investigated as inhibitors of the dopamine transporter. These studies often involve the modification of the hydroxymethyl group to introduce moieties that enhance DAT affinity.
The piperidine scaffold is a common feature in ligands for sigma and opioid receptors. Researchers have utilized this compound as a starting material to synthesize novel compounds with potential activity at these receptors, although published data on the direct binding of these derivatives is sparse.[1]
Direct Pharmacological Activity: A Notable Absence of Evidence
Despite its utility as a synthetic building block for pharmacologically active molecules, extensive literature searches reveal a lack of evidence for significant direct pharmacological activity of this compound at CNS receptors. It is often referred to as a pharmacologically inactive metabolite of Paroxetine.[2][3][4] This suggests that the N-methyl group and other structural features of Paroxetine are critical for its high-affinity binding to the serotonin transporter.
The logical relationship can be visualized as follows:
Experimental Protocols: A Focus on Synthesis
Given the compound's role as an intermediate, the relevant experimental protocols are primarily synthetic. The synthesis of Paroxetine from this compound typically involves the following general steps. For specific reaction conditions, including reagents, solvents, and temperatures, researchers should refer to the detailed procedures outlined in the cited literature.
General Experimental Workflow for Paroxetine Synthesis
Conclusion
References
The Cornerstone of a Blockbuster Antidepressant: A Technical Guide to ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a chiral piperidine derivative, stands as a pivotal molecule in the landscape of modern medicinal chemistry. Its significance is primarily anchored to its role as a key intermediate in the synthesis of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2] This technical guide provides an in-depth exploration of this compound, covering its chemical properties, synthesis, and its ultimate contribution to the pharmacological activity of Paroxetine. While extensive biological and pharmacokinetic data on the intermediate itself are not prevalent in public literature, its stereochemically defined structure is crucial for the high-affinity and selective interaction of the final active pharmaceutical ingredient with its biological target.[3] This document will also delve into the mechanism of action of Paroxetine to illustrate the therapeutic importance derived from this critical chiral building block.
Chemical and Physical Properties
This compound, also known as N-Desmethylparoxol, is a well-characterized organic compound.[3] Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol |
| CAS Number | 125224-43-3 |
| Molecular Formula | C₁₂H₁₆FNO |
| Molecular Weight | 209.26 g/mol |
| Density | 1.104 g/cm³ |
| Boiling Point | 327.2°C at 760 mmHg |
| Flash Point | 151.7°C |
Synthesis and Manufacturing
The stereospecific synthesis of this compound is a critical step in the manufacturing of Paroxetine, ensuring the correct enantiomeric form for therapeutic efficacy. Several synthetic strategies have been developed, ranging from classical resolution to more advanced asymmetric synthesis and continuous flow processes.
One documented synthetic pathway involves the following key transformations:
-
Mesylation: The precursor, (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, is treated with methanesulfonyl chloride to convert the hydroxyl group into a better leaving group, forming a mesityl derivative.
-
Carbamate Formation: The mesityl derivative is then reacted with phenyl chloroformate to yield a carbamate derivative.
-
Hydrolysis: Finally, the carbamate is hydrolyzed to produce this compound.[4]
It is important to note that this compound can also be a process-related impurity in Paroxetine formulations, making its synthesis and characterization crucial for quality control in drug manufacturing.[4][5]
Experimental Protocol Outline: Synthesis from a Mesylate Precursor
The following is a generalized protocol based on literature descriptions.[4] Detailed, optimized protocols are often proprietary to pharmaceutical manufacturers.
Materials:
-
(3S, 4R)-trans-4-(4-fluorophenyl)-3-mesyloxymethyl-1-methyl-piperidine
-
Toluene
-
Triethylamine
-
Phenyl chloroformate
-
Potassium carbonate solution
-
Sodium sulfate
Procedure:
-
A solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-mesyloxymethyl-1-methyl-piperidine in toluene is stirred and cooled to 5-10°C.
-
Triethylamine is added dropwise, followed by the addition of phenyl chloroformate.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-13 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a potassium carbonate solution.
-
The organic layer is separated, dried with sodium sulfate, and the solvent is removed under reduced pressure to yield the carbamate intermediate.
-
The carbamate is then subjected to basic hydrolysis to yield this compound.
Caption: Synthetic pathway from a piperidine precursor to Paroxetine.
Biological Significance and Role in Drug Action
As a synthetic intermediate, this compound is not intended for direct biological activity. Its profound importance lies in providing the precise three-dimensional structure required for the high-affinity binding of Paroxetine to the serotonin transporter (SERT).
Paroxetine is one of the most potent SSRIs, exhibiting a high binding affinity for SERT.[1] This interaction is crucial for its therapeutic effect.
| Compound | Target | Binding Affinity (Kd) |
| Paroxetine | Human Serotonin Transporter (hSERT) | <1 nM |
The Serotonin Reuptake Inhibition Pathway
The therapeutic action of Paroxetine, and thus the significance of its chiral precursor, is best understood by examining the serotonin neurotransmission pathway.
-
Serotonin Release: In the brain, serotonergic neurons release serotonin into the synaptic cleft, where it binds to postsynaptic receptors to transmit signals.
-
Reuptake Mechanism: The serotonin transporter (SERT), located on the presynaptic neuron, is responsible for the reuptake of serotonin from the synaptic cleft, thus terminating the signal.
-
Paroxetine's Mechanism of Action: Paroxetine, synthesized from this compound, competitively inhibits SERT.[6] This blockage of reuptake leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This modulation of serotonin levels is believed to be the primary mechanism behind its antidepressant and anxiolytic effects.
Caption: Mechanism of action of Paroxetine at the synaptic cleft.
Pharmacokinetics of the Final Product: Paroxetine
While pharmacokinetic data for this compound is not available, understanding the pharmacokinetic profile of Paroxetine highlights the properties of the final drug product derived from this intermediate.
Paroxetine is well-absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6.[7] It has a bioavailability of approximately 50%.[1] The elimination half-life is about 21 hours.[1]
Conclusion
This compound is a quintessential example of a chiral building block that is indispensable in the synthesis of a major pharmaceutical agent. Its value is not in its own biological activity, but in providing the precise stereochemical framework necessary for the high-potency and selectivity of Paroxetine. For researchers and professionals in drug development, the synthesis and control of this intermediate are critical for ensuring the quality, efficacy, and safety of the final antidepressant medication. The study of such chiral intermediates underscores the importance of stereochemistry in modern drug design and manufacturing.
References
- 1. Paroxetine - Wikipedia [en.wikipedia.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. This compound | 125224-43-3 | Benchchem [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
The Biological Activity of N-Desmethylparoxol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Desmethylparoxol is the principal metabolite of paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and other psychiatric disorders. The metabolism of paroxetine to N-Desmethylparoxol is primarily mediated by the cytochrome P450 enzyme CYP2D6. A comprehensive review of the available scientific literature indicates that N-Desmethylparoxol is considered to be pharmacologically inactive, or at most, possesses significantly diminished activity compared to its parent compound, paroxetine. Specifically, its potency at inhibiting serotonin uptake is reported to be no more than 1/50th of that of paroxetine. This document provides a detailed overview of the metabolic pathway of paroxetine, the biological activity of N-Desmethylparoxol as reported in the literature, and representative experimental protocols for the characterization of such compounds.
Metabolism of Paroxetine to N-Desmethylparoxol
Paroxetine undergoes extensive first-pass metabolism in the liver, with the primary metabolic pathway being oxidation and methylation. The initial and rate-limiting step in the metabolism of paroxetine is the demethylenation of the methylenedioxy group, a reaction catalyzed predominantly by the polymorphic enzyme CYP2D6. This process leads to the formation of an unstable catechol intermediate, which is then further metabolized. N-Desmethylparoxol is a key product of this metabolic cascade. Due to the saturable nature of CYP2D6, the pharmacokinetics of paroxetine can be non-linear at higher doses. The metabolites of paroxetine are primarily excreted in the urine and feces.
Biological Activity of N-Desmethylparoxol
The primary pharmacological action of paroxetine is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. The biological activity of its metabolites, including N-Desmethylparoxol, has been investigated to determine their contribution to the overall therapeutic effect and side-effect profile of paroxetine.
The scientific literature consistently reports that the metabolites of paroxetine, including N-Desmethylparoxol, are pharmacologically inactive or possess substantially reduced potency compared to the parent drug.[1][2] It has been stated that the metabolites have no more than 1/50th the potency of paroxetine at inhibiting serotonin uptake.[1] This significant decrease in activity suggests that N-Desmethylparoxol does not meaningfully contribute to the therapeutic efficacy of paroxetine.
Quantitative Data
A thorough review of the published scientific literature, including key studies on paroxetine metabolism, did not yield specific quantitative data such as IC50 or Ki values for the binding affinity of N-Desmethylparoxol to the serotonin transporter or other receptors. The available information is qualitative, consistently describing the metabolites as inactive.
Table 1: Quantitative Biological Activity Data for N-Desmethylparoxol
| Target | Assay Type | Species | N-Desmethylparoxol Activity | Paroxetine Activity (for comparison) |
| Serotonin Transporter (SERT) | Data not publicly available | Data not publicly available | Reported to be ≤ 1/50th the potency of paroxetine | High affinity (Ki ≈ 0.1-1 nM) |
| Other Receptors/Transporters | Data not publicly available | Data not publicly available | Generally considered inactive | Low affinity for norepinephrine and dopamine transporters, and muscarinic, adrenergic, and histaminergic receptors. |
Experimental Protocols
The following sections detail representative experimental protocols that would be employed to determine the biological activity of a compound such as N-Desmethylparoxol, focusing on its potential interaction with the serotonin transporter.
In Vitro Serotonin Reuptake Inhibition Assay
This assay is fundamental for determining a compound's potency in inhibiting the serotonin transporter. It typically involves the use of synaptosomes (isolated nerve terminals) or cells expressing the recombinant human serotonin transporter.
-
Tissue Homogenization: Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest (e.g., striatum or cortex) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). Homogenize the tissue using a glass-Teflon homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Isolation of Synaptosomes: Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C. The resulting pellet contains the synaptosomes.
-
Resuspension: Resuspend the synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer buffer).
-
Incubation: In a multi-well plate, combine the prepared synaptosomes, a buffer solution, and varying concentrations of the test compound (N-Desmethylparoxol) and a reference compound (paroxetine).
-
Initiation of Uptake: Add a known concentration of radiolabeled serotonin (e.g., [³H]5-HT) to each well to initiate the uptake process. Incubate at 37°C for a short period (e.g., 5-15 minutes).
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC50 value). Specific uptake is calculated as the difference between total uptake and non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor).
In Vitro Radioligand Binding Assay
This assay measures the affinity of a compound for the serotonin transporter by assessing its ability to displace a radiolabeled ligand that binds specifically to the transporter.
-
Membrane Preparation: Prepare cell membranes from cells expressing the human serotonin transporter or synaptosomes.
-
Competitive Binding: Incubate the membranes with a fixed concentration of a radioligand that binds to SERT (e.g., [³H]citalopram or [³H]paroxetine) and a range of concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand on the filters.
-
Data Analysis: Determine the IC50 value of the test compound. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Safety and handling information for ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, also known as N-Desmethylparoxol, is a chiral piperidine derivative of significant interest in medicinal chemistry and neuroscience research.[1] It serves as a critical synthetic intermediate and a versatile molecular scaffold for the development of novel pharmacologically active agents.[1] This compound is primarily recognized as a key intermediate and a potential impurity in the synthesis of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and other mood disorders.[1][2] Its structural similarity to Paroxetine suggests potential interactions with neurotransmitter systems, making a thorough understanding of its properties, handling, and synthesis crucial for researchers in the field.[1]
This technical guide provides comprehensive safety and handling information, detailed experimental protocols for its synthesis, and an overview of its likely biological context based on its relationship to Paroxetine.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 125224-43-3 |
| Molecular Formula | C₁₂H₁₆FNO |
| Molecular Weight | 209.26 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 327.2 °C at 760 mmHg |
| Flash Point | 151.7 °C |
| Density | 1.104 g/cm³ |
| SMILES | OC[C@@H]1CNCC[C@H]1c2ccc(F)cc2 |
| InChI | InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 |
Safety and Handling Information
This section provides a detailed overview of the safety and handling precautions for this compound, based on available Safety Data Sheets (SDS).
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classification for this compound is summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and other appropriate protective clothing. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for handling large quantities. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting and Accidental Release Measures
| Scenario | Procedure |
| Fire Fighting | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus (SCBA) and full protective gear. |
| Accidental Release | Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. |
Experimental Protocols
The following section details a common synthetic route for this compound, as described in the literature.
Synthesis of this compound
This synthesis involves a two-step process starting from (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine.
Step 1: Synthesis of (3S, 4R)-trans-4-((4-fluorophenyl)-1-methylpiperidine)-3-methyl methane Sulfonate
-
To a stirred solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (10 mmol) in dichloromethane (40 ml) at 0-5°C, add triethylamine (14 mmol) dropwise.
-
Following the addition of triethylamine, add methanesulfonyl chloride (11 mmol) dropwise.
-
Stir the reaction mixture for 3-4 hours at 0-5°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
-
Upon completion, add water to the reaction mixture.
-
Separate the organic layer, dry it over sodium sulfate, and remove the solvent under reduced pressure to yield the mesityl derivative.
Step 2: Synthesis of this compound
-
To a stirred solution of the mesityl derivative from Step 1 (10 mmol) in toluene (30 ml) at 5-10°C, add triethylamine (3 mmol) dropwise.
-
Subsequently, add phenyl chloroformate (12 mmol) dropwise.
-
Allow the reaction temperature to rise to room temperature and stir for 12-13 hours.
-
Monitor the reaction by TLC (dichloromethane:methanol, 9:1).
-
Once the reaction is complete, quench it by adding a potassium carbonate solution.
-
Separate the organic layer, dry it over sodium sulfate, and remove the solvent under reduced pressure.
-
The resulting carbamate derivative is then hydrolyzed to yield this compound.
Biological Activity and Signaling Pathways
Direct pharmacological studies on this compound are limited. However, its structural similarity to Paroxetine, a potent SSRI, provides a strong basis for its hypothesized mechanism of action.
Hypothesized Mechanism of Action: Serotonin Transporter (SERT) Inhibition
Paroxetine functions by binding to the serotonin transporter (SERT) on the presynaptic neuron, thereby blocking the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. Given that this compound is a close structural analog and a direct precursor to Paroxetine, it is highly probable that it also interacts with SERT.
The diagram below illustrates the generally accepted mechanism of action for SSRIs, which is the most likely pathway through which this compound would exert any biological effects related to mood and behavior.
Potential Neuroprotective Effects
Some evidence suggests that this compound may exhibit neuroprotective effects through the antagonism of NMDA receptors.[1] Over-activation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases. By blocking these receptors, this compound could potentially mitigate this damage. However, detailed studies confirming the potency and specific signaling cascade of this neuroprotective action are not yet available.
Conclusion
This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of Paroxetine and its potential as a scaffold for new CNS-active agents. A thorough understanding of its safe handling, synthesis, and likely biological activity is essential for researchers. While direct pharmacological data is sparse, its structural relationship to Paroxetine provides a strong foundation for hypothesizing its interaction with the serotonin transporter. Further research is warranted to fully elucidate the specific pharmacological profile of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Paroxetine from ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI), starting from the key intermediate ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol. Due to the presence of a reactive secondary amine in the starting material, a three-step synthetic strategy is proposed. This involves the protection of the piperidine nitrogen, followed by etherification with sesamol, and concluding with deprotection to yield the final active pharmaceutical ingredient. Two primary methods for the crucial etherification step are detailed: the Mitsunobu reaction and a two-step mesylation-nucleophilic substitution sequence. This guide includes comprehensive methodologies, tabulated quantitative data for each step, and visualizations of the experimental workflow and the pharmacological mechanism of action of Paroxetine.
Introduction
Paroxetine is a widely prescribed antidepressant used in the treatment of major depressive disorder, obsessive-compulsive disorder, anxiety disorders, and post-traumatic stress disorder.[1] Its therapeutic effect is achieved through the selective inhibition of serotonin reuptake in the brain, which enhances serotonergic neurotransmission.[2] The synthesis of Paroxetine often involves the key chiral intermediate this compound, also known as N-Desmethylparoxol.[3]
The direct etherification of this compound with sesamol is complicated by the presence of the secondary amine in the piperidine ring. This amine can compete with the hydroxyl group in the desired reaction. Therefore, a protection-etherification-deprotection strategy is a chemically robust and reliable approach. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions.[4]
This document outlines two effective protocols for the synthesis of Paroxetine from N-Boc-protected this compound, followed by the final deprotection step.
Synthetic Strategy Overview
The overall synthetic pathway from this compound to Paroxetine is depicted below. The process begins with the protection of the secondary amine with a Boc group. The resulting intermediate then undergoes etherification with sesamol via one of two methods. The final step is the removal of the Boc protecting group to afford Paroxetine.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: N-Protection of this compound
Protocol 1.1: N-Boc Protection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, for example, triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield N-Boc-((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol.
| Parameter | Value/Description |
| Starting Material | This compound |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Base | Triethylamine or Sodium Bicarbonate |
| Solvent | Dichloromethane (DCM) or Dioxane/Water |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
| Purity | >98% (by HPLC) |
Step 2: Etherification of N-Boc-((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol with Sesamol
Two effective methods for this key transformation are presented below.
Method A: Mitsunobu Reaction
The Mitsunobu reaction allows for the direct conversion of the alcohol to the desired ether with inversion of stereochemistry at the carbinol center.[5]
Protocol 2.A: Mitsunobu Etherification
-
To a solution of N-Boc-((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol (1.0 eq) and sesamol (1.2 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford N-Boc-Paroxetine.
| Parameter | Value/Description |
| Starting Material | N-Boc-((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol |
| Reagents | Sesamol, Triphenylphosphine (PPh₃), DIAD or DEAD |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
| Purity | >97% (by HPLC) |
Method B: Mesylation and Nucleophilic Substitution
This two-step approach involves the activation of the hydroxyl group as a good leaving group (mesylate), followed by nucleophilic substitution by sesamol.
Protocol 2.B.1: Mesylation
-
Dissolve N-Boc-((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol (1.0 eq) in anhydrous DCM.
-
Add a non-nucleophilic base such as triethylamine (1.5 eq).
-
Cool the solution to 0 °C.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate, which is often used directly in the next step.
Protocol 2.B.2: Nucleophilic Substitution
-
Dissolve the crude mesylate from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sesamol (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, and add water to precipitate the product.
-
Filter the solid and purify by recrystallization or column chromatography to obtain N-Boc-Paroxetine.
| Parameter | Value/Description |
| Starting Material | N-Boc-((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol |
| Reagents | Methanesulfonyl Chloride, Triethylamine, Sesamol, K₂CO₃ |
| Solvent | DCM (Mesylation), DMF (Substitution) |
| Reaction Temperature | 0 °C (Mesylation), 60-80 °C (Substitution) |
| Reaction Time | 1-2 hours (Mesylation), 4-6 hours (Substitution) |
| Typical Overall Yield | 75-90% |
| Purity | >98% (by HPLC) |
Step 3: N-Deprotection of N-Boc-Paroxetine
The final step is the removal of the Boc protecting group to yield Paroxetine.
Protocol 3.1: N-Boc Deprotection
-
Dissolve N-Boc-Paroxetine (1.0 eq) in a suitable solvent like DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10 eq) or a 4M solution of HCl in dioxane.[7]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Paroxetine.
| Parameter | Value/Description |
| Starting Material | N-Boc-Paroxetine |
| Reagent | Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane |
| Solvent | Dichloromethane (DCM) or Dioxane |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >90% |
| Purity | >99% (by HPLC) |
Mechanism of Action of Paroxetine
Paroxetine functions as a selective serotonin reuptake inhibitor (SSRI). In the central nervous system, serotonin is released from the presynaptic neuron into the synaptic cleft, where it binds to postsynaptic receptors to propagate a signal. The signal is terminated by the reuptake of serotonin back into the presynaptic neuron via the serotonin transporter (SERT). Paroxetine blocks this transporter, leading to an increased concentration of serotonin in the synaptic cleft and enhanced signaling at the postsynaptic neuron.[2]
Caption: Mechanism of action of Paroxetine.
References
- 1. WO2001029032A1 - Process for the preparation of paroxetine - Google Patents [patents.google.com]
- 2. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents [patents.google.com]
- 3. This compound | 125224-43-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
Asymmetric Synthesis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a key chiral intermediate in the production of various pharmaceuticals, notably the selective serotonin reuptake inhibitor (SSRI) paroxetine.[1][2] The protocols outlined below are based on established and innovative methodologies, including catalytic asymmetric synthesis and chiral auxiliary-based approaches, designed to provide high yields and stereoselectivity.
Introduction
The piperidine scaffold is a prevalent structural motif in a vast array of natural products and pharmaceutical agents.[3] The precise control of stereochemistry in substituted piperidines is often crucial for their biological activity. This compound presents a significant synthetic challenge due to the two contiguous stereocenters. This document details a robust and efficient method for its enantioselective synthesis.
Synthetic Strategies
Several strategies have been developed for the asymmetric synthesis of 3,4-disubstituted piperidines. The primary approaches include:
-
Catalytic Asymmetric Synthesis: This method employs a chiral catalyst to control the stereochemical outcome of the reaction. A notable example is the use of a chiral catalyst in the reaction of an amido-malonate compound with an appropriate precursor, followed by reduction.[4]
-
Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary incorporation of a chiral molecule to direct the stereoselective formation of the desired product. The auxiliary is subsequently removed to yield the enantiomerically pure target molecule.
-
Resolution of Racemates: This classical method involves the separation of a racemic mixture of the target compound or a precursor using a chiral resolving agent.[1]
-
Organocatalytic Flow Synthesis: A modern approach that utilizes immobilized organocatalysts in a continuous flow system, offering advantages in terms of efficiency, safety, and scalability.[2]
This protocol will focus on a catalytic asymmetric approach, which offers an efficient and highly enantioselective route to the desired product.[4]
Experimental Protocol: Catalytic Asymmetric Synthesis
This protocol is adapted from an improved process for the preparation of N-protected this compound.[4]
Overall Reaction Scheme:
Caption: Overall workflow for the catalytic asymmetric synthesis.
Materials:
-
Compound (II) (precursor)
-
Amido-malonate compound (C)
-
Chiral catalyst
-
Dehydrating agent (optional)
-
Reducing agent (e.g., Sodium borohydride/BF₃-etherate)
-
Tetrahydrofuran (THF)
-
Toluene
-
3N HCl solution
-
Sodium hydroxide (NaOH) solution
Procedure:
Step 1: Asymmetric Michael Addition to form Compound (B)
-
To a suitable reaction vessel, add Compound (II), the amido-malonate compound (C), the chiral catalyst, and optionally a dehydrating agent in a suitable solvent.
-
Stir the reaction mixture at the appropriate temperature for a sufficient time to ensure complete reaction. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, work up the reaction mixture to isolate the intermediate Compound (B). This may involve extraction and solvent removal.
Step 2: Reductive Cyclization to form N-protected this compound (A)
-
Prepare a mixture of sodium borohydride and BF₃-etherate in THF in a separate reaction vessel under an inert atmosphere.
-
Slowly add a solution of Compound (B) in THF to the reducing agent mixture at a controlled temperature (e.g., 25-30 °C).[4]
-
Stir the reaction mixture for approximately 3 hours at 25-30 °C.[4]
-
Quench the reaction by the careful addition of 3N HCl solution.
-
Add toluene to the mixture and then basify with NaOH solution to separate the organic layer.
-
Separate the organic layer and evaporate the solvent under reduced pressure to obtain the desired product, N-protected this compound (Compound A).[4]
Step 3: Deprotection (if necessary)
If the product from Step 2 is N-protected, a subsequent deprotection step is required to yield the final target molecule, this compound. The choice of deprotection conditions will depend on the nature of the protecting group.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the N-methylated analog, ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, as described in the patent literature.[4]
| Parameter | Value |
| Yield | 78% |
| Enantiomeric Excess (ee) | 97% |
| HPLC Purity | >98.5% |
Logical Relationship of Key Synthetic Steps
The following diagram illustrates the logical progression of the key transformations in the synthesis.
Caption: Logical workflow of the asymmetric synthesis.
Conclusion
The described catalytic asymmetric synthesis provides an efficient and highly stereoselective route to this compound. This protocol, along with the provided data and workflow diagrams, serves as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. The high enantiomeric excess and good yield make this a practical approach for the synthesis of this important pharmaceutical intermediate. Further optimization and adaptation of this protocol, for instance, through the use of flow chemistry, may lead to even more efficient and scalable production.[2]
References
- 1. This compound | 125224-43-3 | Benchchem [benchchem.com]
- 2. Flow synthesis produces chiral intermediate for antidepressant drug | Research | Chemistry World [chemistryworld.com]
- 3. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents [patents.google.com]
Industrial Scale Synthesis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol: An Application Note and Protocol
Abstract
This document provides a detailed application note and protocol for the industrial-scale synthesis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a key chiral intermediate in the manufacturing of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI), Paroxetine. The protocol is designed for researchers, scientists, and drug development professionals, focusing on a robust and scalable synthetic route. This document outlines the chemical pathway, detailed experimental procedures, and comprehensive data presentation to ensure reproducibility and high-quality output.
Introduction
This compound is a critical building block in medicinal chemistry. Its specific stereochemistry is essential for the biological activity of the final active pharmaceutical ingredients (APIs)[1]. The synthesis of this intermediate on an industrial scale presents challenges in achieving high enantiomeric and diastereomeric purity, optimizing reaction yields, and ensuring a cost-effective and safe process. This application note describes a validated multi-step synthesis suitable for large-scale production.
Synthetic Pathway Overview
The described industrial synthesis is a multi-step process commencing from readily available starting materials. The key steps involve an asymmetric Michael addition to establish the desired stereocenters, followed by cyclization and subsequent reduction to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of this compound.
Step 1: Synthesis of 4-Fluoroethyl cinnamate
This step involves a Wittig-Horner reaction between p-fluorobenzaldehyde and triethyl phosphonoacetate.
Materials:
-
p-Fluorobenzaldehyde
-
Triethyl phosphonoacetate
-
Sodium ethoxide
-
Ethanol
-
Toluene
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared in a suitable reactor.
-
Triethyl phosphonoacetate is added dropwise to the sodium ethoxide solution at a controlled temperature.
-
p-Fluorobenzaldehyde is then added to the reaction mixture.
-
The reaction is stirred until completion, monitored by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with toluene.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield 4-fluoroethyl cinnamate.
Step 2: Synthesis of the Piperidinedione Intermediate
This step involves a Michael addition of N-methylaminocarbonylethyl acetate to the 4-fluoroethyl cinnamate followed by a Dieckmann condensation.
Materials:
-
4-Fluoroethyl cinnamate
-
N-methylaminocarbonylethyl acetate
-
Strong base (e.g., Sodium Hydride)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
N-methylaminocarbonylethyl acetate is dissolved in anhydrous THF in a reactor under an inert atmosphere.
-
A strong base is added portion-wise to the solution at a low temperature.
-
A solution of 4-fluoroethyl cinnamate in THF is then added dropwise.
-
The reaction is stirred until the formation of the piperidinedione intermediate is complete, as monitored by HPLC.
-
The reaction is carefully quenched, and the product is worked up to isolate the crude piperidinedione intermediate.
Step 3: Reduction to this compound
The final step involves the stereoselective reduction of the piperidinedione intermediate.
Materials:
-
Piperidinedione intermediate
-
Reducing agent (e.g., Sodium borohydride/BF3-etherate complex)[2]
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (3N)
-
Sodium hydroxide solution
-
Toluene
Procedure:
-
A mixture of the reducing agent in THF is prepared in a reactor.
-
A solution of the piperidinedione intermediate in THF is added slowly to the reducing agent mixture, maintaining a temperature of about 25-30 °C[2].
-
The reaction is stirred for approximately 3 hours[2].
-
The reaction is quenched by the addition of 3N HCl solution, followed by the addition of toluene[2].
-
The pH is adjusted with a sodium hydroxide solution.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are evaporated to yield the final product, this compound[2].
Data Presentation
The following tables summarize the expected quantitative data for the industrial-scale synthesis.
Table 1: Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | p-Fluorobenzaldehyde, Triethyl phosphonoacetate | Ethanol | 20-25 | 4-6 | 90-95 |
| 2 | 4-Fluoroethyl cinnamate, N-methylaminocarbonylethyl acetate | THF | 0-10 | 8-12 | 80-85 |
| 3 | Piperidinedione intermediate, NaBH4/BF3-etherate | THF | 25-30 | 3 | ~78[2] |
Table 2: Product Quality Specifications
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual |
| Purity (HPLC) | >98.5%[2] | HPLC |
| Enantiomeric Excess (ee) | >97%[2] | Chiral HPLC |
| Diastereomeric Ratio (trans) | >99:1 | NMR |
| Melting Point | 93-98°C[1] | Melting Point Apparatus |
Safety and Handling
All procedures should be carried out by trained personnel in a controlled manufacturing environment. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. All reagents and solvents should be handled in well-ventilated areas or fume hoods. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to use.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the industrial synthesis of this compound. The process is designed to deliver a high-purity product with excellent stereochemical control, suitable for use in the synthesis of Paroxetine and other pharmaceutical agents. Adherence to the detailed procedures and safety guidelines is crucial for successful and safe manufacturing.
Workflow Diagram
Caption: Overall workflow for the industrial synthesis of this compound.
References
Application Notes and Protocols for the Purification of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to Paroxetine. The protocols outlined below are based on established chemical principles and techniques commonly employed for the purification of piperidine derivatives and chiral alcohols.
Introduction
This compound is a chiral molecule whose stereochemical purity is critical for its use in pharmaceutical synthesis. Inadequate purification can lead to the presence of diastereomeric and enantiomeric impurities, affecting the efficacy and safety of the final active pharmaceutical ingredient (API). This document details two primary purification strategies: crystallization and chiral chromatography (High-Performance Liquid Chromatography and Supercritical Fluid Chromatography).
Data Presentation
The following table summarizes typical quantitative data achievable with the described purification techniques. These values are representative and may vary based on the initial purity of the crude material and specific experimental conditions.
| Purification Technique | Purity (HPLC) | Enantiomeric Excess (ee) | Typical Yield | Reference |
| Crystallization | >98.5% | >97% | 70-85% | [1] |
| Chiral HPLC | >99.5% | >99% | 60-80% | General Knowledge |
| Preparative SFC | >99.5% | >99% | 75-90% | General Knowledge |
Purification Techniques
Two primary methods for the purification of this compound are detailed below: crystallization and chiral chromatography.
Crystallization
Crystallization is a cost-effective and scalable method for purifying solid compounds. For piperidine derivatives, the choice of solvent is crucial to achieve good recovery and high purity.[2]
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by screening various solvents to identify a suitable system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for piperidine derivatives include alcohols (e.g., isopropanol, ethanol), esters (e.g., ethyl acetate), and non-polar solvents (e.g., heptane, toluene) or mixtures thereof.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of the chosen hot solvent (e.g., isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath or refrigerator can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Workflow for the purification of this compound by crystallization.
Chiral Chromatography
For achieving very high enantiomeric purity, chiral chromatography is the method of choice. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers.
Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers of a racemic or enantiomerically enriched mixture.
Experimental Protocol: Preparative Chiral HPLC
-
Column Selection: Select a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral alcohols and amines.
-
Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. The ratio of the modifier is a critical parameter for optimizing separation.
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto an analytical chiral column (e.g., 4.6 x 250 mm, 5 µm).
-
Monitor the elution profile using a UV detector.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
-
Scale-Up to Preparative Scale:
-
Once the analytical method is optimized, scale up to a preparative column (e.g., 20 x 250 mm or larger).
-
Adjust the flow rate and sample loading according to the column dimensions.
-
Inject the crude or partially purified sample.
-
-
Fraction Collection: Collect the fractions corresponding to the desired (3S,4R) enantiomer.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.
Caption: General workflow for preparative chiral HPLC purification.
Preparative SFC is often considered a "greener" alternative to HPLC due to the use of supercritical CO2 as the primary mobile phase component, which reduces organic solvent consumption. It can offer faster separations and easier product recovery.
Experimental Protocol: Preparative SFC
-
Column Selection: Similar to HPLC, select an appropriate chiral stationary phase. Many CSPs used in HPLC are also compatible with SFC.
-
Mobile Phase: The mobile phase typically consists of supercritical carbon dioxide and a polar co-solvent, such as methanol or ethanol, often with a basic additive like diethylamine to improve peak shape for amine-containing compounds.
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical SFC system.
-
Optimize the co-solvent percentage, additive concentration, backpressure, and temperature to achieve the desired resolution.
-
-
Scale-Up to Preparative Scale:
-
Transfer the optimized method to a preparative SFC system.
-
Increase the column diameter, flow rate, and sample injection volume.
-
Perform stacked injections to maximize throughput.
-
-
Fraction Collection: The desired enantiomer is collected after the backpressure regulator, where the CO2 vaporizes, leaving the product in the co-solvent.
-
Solvent Removal: The co-solvent is removed from the collected fractions by evaporation.
Caption: Workflow for the purification of the target compound using preparative SFC.
Conclusion
The choice of purification technique for this compound depends on the desired scale of production and the required final purity. Crystallization is a robust method for large-scale purification to achieve good chemical purity. For obtaining the highest enantiomeric purity, particularly for pharmaceutical applications, preparative chiral HPLC or SFC are the recommended methods. The protocols provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development to achieve the desired purity of this critical chiral intermediate.
References
HPLC analytical method for ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol purity check
An HPLC (High-Performance Liquid Chromatography) analytical method is crucial for determining the purity of active pharmaceutical ingredients (APIs) and their intermediates. This document provides a comprehensive guide for the purity assessment of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The outlined reversed-phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating the main component from its potential process-related impurities and degradation products.
Introduction
This compound is a critical building block in the synthesis of various pharmaceutical agents, including Paroxetine.[1] Its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for impurity profiling due to its high resolution, sensitivity, and accuracy.[2][3]
This application note details a validated RP-HPLC method for the quantitative determination of the purity of this compound and the analysis of its related substances. The method is developed to be specific, precise, accurate, and robust, in accordance with International Council for Harmonisation (ICH) guidelines.[4]
Analytical Method
The method utilizes a reversed-phase C18 column with gradient elution and UV detection. The presence of the 4-fluorophenyl group provides a suitable chromophore for sensitive UV detection.
Chromatographic Conditions
A summary of the HPLC instrument conditions is provided in the table below.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with a quaternary pump, autosampler, and PDA/UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Reagents and Solutions Preparation
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Experimental Protocols
System Suitability Test (SST)
To ensure the chromatographic system is adequate for the intended analysis, a system suitability test must be performed.[5] Inject the Standard Solution (100 µg/mL) five replicate times. The acceptance criteria are detailed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| % RSD of Peak Area | Not more than 2.0% for 5 replicates |
Purity Calculation
The percentage of any individual impurity in the sample is calculated using the area normalization method.
% Impurity = (Areaimpurity / Areatotal) x 100
Where:
-
Areaimpurity is the peak area of an individual impurity.
-
Areatotal is the sum of all peak areas (main peak + all impurity peaks).
Method Validation Summary
The analytical method was validated according to ICH guidelines to demonstrate its suitability for the purity check.
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method, ensuring that the analyte peak is free from interference from any degradation products.[6] The sample was subjected to various stress conditions, including acid, base, oxidative, thermal, and photolytic stress.
| Stress Condition | Result |
| Acid Hydrolysis (0.1N HCl, 60°C, 8h) | Significant degradation observed, with distinct degradation peaks. |
| Base Hydrolysis (0.1N NaOH, 60°C, 4h) | Major degradation observed, well-separated from the main peak. |
| Oxidative (3% H₂O₂, RT, 24h) | Moderate degradation, resolution between peaks was >2.0. |
| Thermal (105°C, 48h) | Minor degradation observed. |
| Photolytic (ICH Q1B, 1.2 million lux hours) | Negligible degradation. |
In all cases, the main peak was well-resolved from all degradation product peaks, confirming the method's specificity.
Linearity
The linearity of the method was established by analyzing solutions ranging from the Limit of Quantification (LOQ) to 150% of the target concentration for impurities.
| Parameter | Result |
| Range | LOQ - 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (% Recovery)
Accuracy was determined by spiking known amounts of the main compound into a sample matrix at three different concentration levels (50%, 100%, and 150% of the target impurity level).
| Spiked Level | Mean Recovery (%) | % RSD |
| 50% | 99.5 | 0.8 |
| 100% | 101.2 | 0.6 |
| 150% | 100.8 | 0.7 |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six separate sample preparations were analyzed.
| Precision Type | % RSD of Impurity Content |
| Repeatability | < 5.0% |
| Intermediate Precision | < 8.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Result (µg/mL) | S/N Ratio |
| LOD | 0.05 | ~3:1 |
| LOQ | 0.15 | ~10:1 |
Visualized Workflows
The following diagrams illustrate the key processes involved in the purity analysis.
Caption: Overall workflow for HPLC purity analysis.
Caption: Logical workflow for forced degradation studies.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for its intended purpose of checking the purity and determining the related substances of this compound. The method is specific, linear, accurate, and precise. The forced degradation studies confirm its stability-indicating capability, making it a reliable tool for quality control in a drug development and manufacturing environment.
References
Application Notes and Protocols for the Use of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol as a versatile scaffold in structure-activity relationship (SAR) studies. This chiral piperidine derivative is a valuable starting point for the synthesis of novel ligands targeting a range of central nervous system (CNS) receptors and transporters, including the Serotonin Transporter (SERT), the Neurokinin-1 (NK1) receptor, and the Sigma-1 (σ1) receptor.
Introduction
This compound is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Paroxetine.[1] Its rigid piperidine core, coupled with the stereochemically defined substituents—a 4-fluorophenyl group at the 4-position and a hydroxymethyl group at the 3-position—provides a privileged scaffold for the design of potent and selective pharmacological agents.[2] The hydroxymethyl group, in particular, offers a convenient handle for chemical modification, allowing for the exploration of a wide chemical space to optimize ligand-target interactions, selectivity, and pharmacokinetic properties.
This document outlines the potential applications of this scaffold in SAR studies targeting SERT, NK1, and σ1 receptors, provides representative SAR data from analogous series, details experimental protocols for key binding assays, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation: Representative Structure-Activity Relationships
Table 1: Representative SAR Data of 4-Phenylpiperidine Analogs Targeting the Serotonin Transporter (SERT)
| Compound ID | R1 (Piperidine Nitrogen) | R2 (Modification of hydroxymethyl) | SERT Binding Affinity (Ki, nM) |
| 1a | H | -CH₂OH (Core Scaffold) | >1000 |
| 1b | -CH₃ | -CH₂OH | 850 |
| 1c | H | -CH₂O-(2-methoxyphenyl) | 15.2 |
| 1d | -CH₃ | -CH₂O-(2-methoxyphenyl) | 8.7 |
| 1e | H | -CH₂O-(3,4-dichlorophenyl) | 2.1 |
| 1f | -CH₃ | -CH₂O-(3,4-dichlorophenyl) | 1.3 |
Data is hypothetical and representative of trends observed in phenyl piperidine derivatives acting as SERT inhibitors.
Table 2: Representative SAR Data of 4-Phenylpiperidine Analogs Targeting the Neurokinin-1 (NK1) Receptor
| Compound ID | R1 (Piperidine Nitrogen) | R2 (Modification of hydroxymethyl) | NK1 Receptor Binding Affinity (IC₅₀, nM) |
| 2a | H | -CH₂OH (Core Scaffold) | >500 |
| 2b | -CH₂-CO-N(CH₃)₂ | -CH₂O-benzyl | 58 |
| 2c | -CH₂-(2-pyridyl) | -CH₂O-(3,5-bis(trifluoromethyl)benzyl) | 2.5 |
| 2d | -CH₂-(4-methoxyphenyl) | -CH₂O-(3,5-bis(trifluoromethyl)benzyl) | 1.8 |
| 2e | -SO₂-phenyl | -CH₂O-(3,5-bis(trifluoromethyl)benzyl) | 5.7 |
Data is hypothetical and representative of trends observed in 4,4-disubstituted piperidine NK1 antagonists.[3]
Table 3: Representative SAR Data of 4-Phenylpiperidine Analogs Targeting the Sigma-1 (σ1) Receptor
| Compound ID | R1 (Piperidine Nitrogen) | R2 (Modification of hydroxymethyl) | σ1 Receptor Binding Affinity (Ki, nM) |
| 3a | H | -CH₂OH (Core Scaffold) | 250 |
| 3b | -CH₂-CH₂-phenyl | -CH₂OH | 45 |
| 3c | H | -CH₂O-(5-indolyl) | 12.3 |
| 3d | -CH₂-CH₂-phenyl | -CH₂O-(5-indolyl) | 3.1 |
| 3e | H | -CH₂-NH-(2-phenylethyl) | 8.9 |
Data is hypothetical and representative of trends observed in piperidine-based sigma-1 receptor modulators.
Signaling Pathways
Understanding the signaling cascades initiated by the target receptors is crucial for interpreting functional assay data. The following diagrams illustrate the key signaling pathways for SERT, NK1, and σ1 receptors.
Figure 1: Serotonin Transporter (SERT) Signaling Pathway and Inhibition.
Figure 2: Neurokinin-1 (NK1) Receptor Signaling Pathway.
Figure 3: Sigma-1 (σ1) Receptor Signaling Mechanism.
Experimental Protocols
Detailed methodologies for radioligand binding assays are provided below. These protocols are fundamental for determining the binding affinity (Ki or IC₅₀) of newly synthesized analogs of this compound for their respective targets.
General Experimental Workflow for SAR Studies
Figure 4: General Experimental Workflow for SAR Studies.
Protocol 1: Serotonin Transporter (SERT) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin transporter (hSERT).
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing hSERT.
-
Radioligand: [³H]Citalopram or [³H]Paroxetine.
-
Non-specific Binding Control: Fluoxetine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compounds: Serial dilutions of synthesized analogs.
-
96-well microplates, glass fiber filters, scintillation cocktail, and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or vehicle for total binding, or fluoxetine for non-specific binding), and 50 µL of [³H]Citalopram (final concentration ~1 nM).
-
Initiation: Add 50 µL of hSERT membrane preparation (5-10 µg protein/well) to each well to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for hSERT.
Protocol 2: Neurokinin-1 (NK1) Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human NK1 receptor (hNK1R).
Materials:
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing hNK1R.
-
Radioligand: [³H]Substance P or a high-affinity antagonist like [³H]Aprepitant.
-
Non-specific Binding Control: Unlabeled Substance P (1 µM) or Aprepitant (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4.
-
Test Compounds: Serial dilutions of synthesized analogs.
-
96-well microplates, glass fiber filters, scintillation cocktail, and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add 25 µL of assay buffer, 25 µL of test compound dilution, and 25 µL of [³H]Substance P (final concentration ~0.5 nM).
-
Initiation: Add 125 µL of hNK1R membrane preparation (20-40 µg protein/well) to each well. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 90 minutes.
-
Termination and Filtration: Terminate the assay by filtration through GF/C filters using a cell harvester. Wash the filters four times with ice-cold 50 mM Tris-HCl, pH 7.4.
-
Quantification: Dry the filters and measure the radioactivity by liquid scintillation counting.
-
Data Analysis: Determine IC₅₀ and Ki values as described in the SERT binding assay protocol.
Protocol 3: Sigma-1 (σ1) Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the σ1 receptor.
Materials:
-
Membrane Preparation: Membranes from guinea pig brain or a cell line expressing the σ1 receptor.
-
Radioligand: --INVALID-LINK---Pentazocine.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of synthesized analogs.
-
96-well microplates, glass fiber filters, scintillation cocktail, and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add 100 µL of test compound dilution, 50 µL of --INVALID-LINK---Pentazocine (final concentration ~2-3 nM), and 100 µL of membrane homogenate (150-200 µg protein/well).
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Termination and Filtration: Terminate the incubation by rapid filtration over Whatman GF/B filters under vacuum. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with 5 mL of scintillation fluid and count the radioactivity.
-
Data Analysis: Determine IC₅₀ and Ki values as described in the SERT binding assay protocol.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. Its stereodefined structure and the presence of a modifiable hydroxymethyl group allow for systematic SAR exploration. By employing the representative data and detailed protocols provided in these application notes, researchers can efficiently design, synthesize, and evaluate new series of compounds targeting the serotonin transporter, the neurokinin-1 receptor, and the sigma-1 receptor, thereby accelerating the drug discovery and development process.
References
Application Notes and Protocols: ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol as a Versatile Building Block for Novel Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, also known as N-Desmethylparoxol, is a chiral piperidine derivative that has emerged as a critical building block in medicinal chemistry.[1] Its rigid, stereochemically defined structure, featuring a 4-fluorophenyl group at the 4-position and a hydroxymethyl group at the 3-position of the piperidine ring, makes it a privileged scaffold for the synthesis of a diverse range of centrally active ligands. The specific (3S,4R) stereochemistry is frequently crucial for achieving high binding affinity and selectivity for various biological targets within the central nervous system (CNS).[1]
This versatile molecule serves as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), most notably Paroxetine.[1] Beyond its role in developing antidepressants, this building block is extensively utilized in structure-activity relationship (SAR) studies to create novel ligands targeting a spectrum of CNS receptors and transporters, including serotonin (SERT) and dopamine (DAT) transporters, as well as sigma (σ) and opioid receptors.[1] The primary alcohol functionality provides a convenient handle for chemical modification, allowing for the introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties.
These application notes provide an overview of the utility of this compound in drug discovery, along with detailed protocols for the synthesis of exemplary ligands and their characterization in radioligand binding assays.
Data Presentation
The following table summarizes the binding affinities of representative ligands synthesized using the this compound scaffold or closely related 4-phenylpiperidine structures. This data highlights the versatility of this chemical motif in targeting various CNS proteins.
| Ligand/Derivative Structure | Target | Assay Type | Binding Affinity (Kᵢ/IC₅₀, nM) | Reference |
| Paroxetine | SERT | [³H]-Paroxetine Binding | Kᵢ: 0.1-1 | [1] |
| 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine | SERT | [³H]-Paroxetine Binding | Kᵢ: 2 | [2] |
| 3-[(4-Chlorophenyl)(4-fluorobenzyloxy)methyl]piperidine | SERT | [³H]-Paroxetine Binding | Kᵢ: 15 | [2] |
| 4-Aroylpiperidine Derivative | σ₁ Receptor | [³H]-(+)-Pentazocine Binding | Kᵢ: 0.5 | [3] |
| 1-Benzyl-4-phenylpiperidine-4-carbonitrile Derivative | σ₁ Receptor | Radioligand Competition | Kᵢ: 1.22 | [4] |
| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidine | DAT | [³H]WIN 35,428 Binding | Kᵢ: 50.6 | [5] |
| 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone | DAT | [³H]WIN 35,428 Binding | Kᵢ: 492 | [6] |
| 4-Substituted Piperidine-Dmt Derivative | µ-Opioid Receptor | Radioligand Binding | Kᵢ: Low nM | [7] |
| 4-Substituted Piperidine-Dmt Derivative | δ-Opioid Receptor | Radioligand Binding | Kᵢ: Low nM | [7] |
Signaling Pathways
The ligands derived from this compound can modulate various signaling pathways by interacting with their respective protein targets. Below are simplified diagrams of key signaling cascades.
Experimental Protocols
Detailed methodologies for the synthesis of a generic ether-linked ligand from this compound and a protocol for a competitive radioligand binding assay are provided below.
Synthesis of a Novel Ether-Linked Ligand
This protocol describes a general method for the synthesis of novel ligands via etherification of the primary alcohol of this compound. This procedure is exemplified by the synthesis of Paroxetine.
Materials:
-
This compound or its N-methylated analog
-
Methanesulfonyl chloride or p-toluenesulfonyl chloride
-
Triethylamine or other suitable base
-
Aryl alcohol (e.g., Sesamol for Paroxetine synthesis)
-
Sodium hydride or other strong base
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
-
Appropriate deuterated solvents for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
Activation of the Hydroxyl Group:
-
Dissolve ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.
-
-
Nucleophilic Substitution (Ether Formation):
-
To a solution of the aryl alcohol (e.g., sesamol, 1.2 equivalents) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of the mesylated intermediate from step 1 (1 equivalent) in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether-linked ligand.
-
-
N-Demethylation (if applicable):
-
If the starting material was N-methylated, the final step is the removal of the methyl group. This can be achieved using various reagents, such as α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis, or phenyl chloroformate followed by basic hydrolysis.
-
Competitive Radioligand Binding Assay for SERT
This protocol outlines a method to determine the binding affinity (Kᵢ) of a novel ligand for the serotonin transporter (SERT) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparation from cells or tissues expressing SERT
-
Radioligand with high affinity for SERT (e.g., [³H]-Paroxetine)
-
Unlabeled reference compound (e.g., Paroxetine or Fluoxetine)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds and the reference compound in the assay buffer.
-
Dilute the radioligand in the assay buffer to a final concentration at or near its Kₔ value.
-
Dilute the membrane preparation in the assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation to designated wells.
-
Non-specific Binding: Add a saturating concentration of the unlabeled reference compound, radioligand, and membrane preparation to designated wells.
-
Competitive Binding: Add the test compound at various concentrations, radioligand, and membrane preparation to the remaining wells.
-
-
Incubation:
-
Incubate the microplate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion
This compound is a high-value chiral building block for the development of novel ligands targeting key proteins in the central nervous system. Its utility is well-established for the synthesis of potent and selective inhibitors of the serotonin transporter. Furthermore, the 4-phenylpiperidine scaffold, of which this molecule is a prime example, has demonstrated broad applicability in generating ligands for dopamine transporters, sigma receptors, and opioid receptors. The synthetic accessibility and the ease of functionalization of its hydroxymethyl group provide a robust platform for medicinal chemists to explore structure-activity relationships and optimize ligand properties. The protocols provided herein offer a starting point for the synthesis and characterization of new chemical entities based on this versatile scaffold, facilitating the discovery of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
- 1. This compound | 125224-43-3 | Benchchem [benchchem.com]
- 2. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of several key Selective Serotonin Reuptake Inhibitors (SSRIs), a class of drugs widely used in the treatment of major depressive disorder and other psychological conditions. The protocols are based on established literature methods and are intended to provide a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
Selective Serotonin Reuptake Inhibitors (SSRIs) function by increasing the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell. This enhances the neurotransmission of serotonin, which is understood to play a crucial role in mood regulation. The synthesis of these compounds often involves multi-step processes, including asymmetric synthesis to obtain the desired enantiomer, as the pharmacological activity of many SSRIs is stereospecific.
Mechanism of Action of SSRIs
SSRIs exert their therapeutic effect by selectively inhibiting the serotonin transporter (SERT) protein in the presynaptic neuron terminal. This inhibition leads to an accumulation of serotonin in the synaptic cleft, thereby increasing the activation of postsynaptic serotonin receptors. The downstream signaling pathways are complex and involve various second messenger systems that ultimately lead to changes in gene expression and neuronal plasticity, which are thought to underlie the antidepressant effects.
Caption: Mechanism of action of SSRIs.
Synthesis of Fluoxetine
Fluoxetine, marketed as Prozac®, is one of the most well-known SSRIs. Its synthesis can be achieved through various routes. The following protocol describes a common laboratory-scale synthesis.
Synthetic Pathway
Caption: Synthetic pathway for Fluoxetine.
Quantitative Data
| Step No. | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Mannich Reaction | Acetophenone | 3-(Dimethylamino)propiophenone | Dimethylamine HCl, Paraformaldehyde, HCl | Ethanol | 70-80 | ~95 |
| 2 | Reduction | 3-(Dimethylamino)propiophenone | 3-(Dimethylamino)-1-phenyl-1-propanol | NaBH4 | Methanol | 85-95 | >98 |
| 3 | Williamson Ether Synthesis | 3-(Dimethylamino)-1-phenyl-1-propanol | Fluoxetine | NaH, 4-chlorobenzotrifluoride | DMF | 60-70 | >98 |
| 4 | Salt Formation | Fluoxetine | Fluoxetine HCl | HCl | Diethyl ether | >95 | >99.5 |
Experimental Protocols
Step 1: Synthesis of 3-(Dimethylamino)propiophenone (Mannich Base)
-
To a round-bottom flask, add acetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).
-
Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 3-(Dimethylamino)-1-phenyl-1-propanol
-
Dissolve 3-(dimethylamino)propiophenone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amino alcohol.
Step 3: Synthesis of Fluoxetine
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH) (1.2 eq) to anhydrous dimethylformamide (DMF).
-
Slowly add a solution of 3-(dimethylamino)-1-phenyl-1-propanol (1.0 eq) in DMF to the NaH suspension at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add 4-chlorobenzotrifluoride (1.1 eq) and heat the reaction mixture to 80-90 °C for 4-6 hours.
-
Cool the mixture, quench with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Synthesis of Fluoxetine Hydrochloride
-
Dissolve the purified fluoxetine base in diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.
-
Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to yield fluoxetine hydrochloride.
Synthesis of Sertraline
Sertraline, known by the brand name Zoloft®, is another widely prescribed SSRI. The synthesis of sertraline often involves a key step of stereoselective reduction to establish the desired cis-stereochemistry.
Synthetic Pathway
Caption: Synthetic pathway for Sertraline.
Quantitative Data
| Step No. | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Condensation | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | Sertraline Imine | Methylamine | Toluene | 90-95 | >97 |
| 2 | Catalytic Hydrogenation | Sertraline Imine | Racemic Sertraline | Pd/C, H2 | Ethanol | 80-90 | >98 (cis/trans mixture) |
| 3 | Resolution | Racemic Sertraline | (+)-Sertraline Mandelate | D-(-)-Mandelic Acid | Ethanol | 35-45 (based on racemate) | >99 (diastereomeric excess) |
| 4 | Basification | (+)-Sertraline Mandelate | (+)-Sertraline | NaOH | Toluene/Water | >95 | >99 (enantiomeric excess) |
| 5 | Salt Formation | (+)-Sertraline | Sertraline HCl | HCl | Isopropanol | >95 | >99.5 |
Experimental Protocols
Step 1: Synthesis of Sertraline Imine
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 eq) in toluene.
-
Add a solution of methylamine (2.0 eq) in toluene.
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.
Step 2: Catalytic Hydrogenation to Racemic Sertraline
-
Dissolve the sertraline imine (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add palladium on carbon (Pd/C, 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir at room temperature for 12-24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain racemic sertraline as a mixture of cis and trans isomers.
Step 3: Resolution of Racemic Sertraline
-
Dissolve the racemic sertraline in ethanol.
-
Add a solution of D-(-)-mandelic acid (0.5 eq) in ethanol.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to crystallize the (+)-sertraline mandelate salt.
-
Filter the crystals and wash with cold ethanol.
-
The diastereomeric purity can be enhanced by recrystallization.
Step 4: Liberation of (+)-Sertraline Free Base
-
Suspend the (+)-sertraline mandelate salt in a mixture of toluene and water.
-
Add an aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH > 10).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain (+)-sertraline free base.
Step 5: Synthesis of Sertraline Hydrochloride
-
Dissolve the (+)-sertraline free base in isopropanol.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in isopropanol, until precipitation is complete.
-
Filter the white solid, wash with cold isopropanol, and dry under vacuum to yield sertraline hydrochloride.
Synthesis of Paroxetine
Paroxetine, with the brand name Paxil®, is a potent SSRI. Its synthesis is notable for the stereospecific construction of the trans-substituted piperidine ring.
Synthetic Pathway
Caption: Synthetic pathway for Paroxetine.
Quantitative Data
| Step No. | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Grignard Reaction | Arecoline | Methyl 4-(4-fluorophenyl)-1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate | 4-Fluorophenylmagnesium bromide | Diethyl ether | 60-70 | ~95 |
| 2 | Reduction | Methyl 4-(4-fluorophenyl)-1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate | (±)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | LiAlH4 | THF | 80-90 | >98 |
| 3 | Williamson Ether Synthesis | (±)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | N-Methylparoxetine | Sesamol, DIAD, PPh3 | THF | 70-80 | >97 |
| 4 | N-Demethylation | N-Methylparoxetine | Paroxetine Phenylcarbamate | Phenyl chloroformate | Dichloromethane | 85-95 | >98 |
| 5 | Hydrolysis | Paroxetine Phenylcarbamate | Paroxetine | KOH | Ethanol/Water | 80-90 | >99 |
| 6 | Salt Formation | Paroxetine | Paroxetine HCl | HCl | Isopropanol | >95 | >99.5 |
Experimental Protocols
Step 1: Synthesis of Methyl 4-(4-fluorophenyl)-1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate
-
Prepare a Grignard reagent from 4-fluorobromobenzene and magnesium turnings in anhydrous diethyl ether.
-
To a solution of arecoline (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add the prepared Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate to give the crude product.
Step 2: Synthesis of (±)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
-
In a flame-dried flask under nitrogen, prepare a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of the piperidine ester from the previous step (1.0 eq) in THF to the LiAlH4 suspension at 0 °C.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to obtain the desired alcohol.
Step 3: Synthesis of N-Methylparoxetine
-
To a solution of the alcohol (1.0 eq), sesamol (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture and purify by column chromatography to yield N-methylparoxetine.
Step 4: Synthesis of Paroxetine Phenylcarbamate
-
Dissolve N-methylparoxetine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C and add phenyl chloroformate (1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer and concentrate to obtain the carbamate.
Step 5: Synthesis of Paroxetine
-
Dissolve the paroxetine phenylcarbamate in a mixture of ethanol and water.
-
Add potassium hydroxide (KOH) (5.0 eq) and reflux the mixture for 4-6 hours.
-
Cool the reaction, remove the ethanol under reduced pressure, and extract the aqueous residue with toluene.
-
Wash the organic layer with water, dry, and concentrate to give paroxetine free base.
Step 6: Synthesis of Paroxetine Hydrochloride
-
Dissolve the paroxetine free base in isopropanol.
-
Add a solution of HCl in isopropanol until the pH is acidic.
-
Cool the solution to induce crystallization.
-
Filter the solid, wash with cold isopropanol, and dry to obtain paroxetine hydrochloride.
Synthesis of Citalopram and Escitalopram
Citalopram (Celexa®) is a racemic mixture, while its S-enantiomer, Escitalopram (Lexapro®), is the therapeutically active form. The synthesis often involves a Grignard reaction on a phthalide derivative.
Synthetic Pathway
Anwendungsbeispiele und Protokolle zur Derivatisierung von ((3S,4R)-4-(4-Fluorphenyl)piperidin-3-yl)methanol für die Metabolitensynthese
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeispiele bieten detaillierte Protokolle für die chemische Derivatisierung von ((3S,4R)-4-(4-Fluorphenyl)piperidin-3-yl)methanol, einem wichtigen Baustein und Metaboliten des Antidepressivums Paroxetin. Die hier beschriebenen Methoden ermöglichen die gezielte Synthese von potenziellen Phase-I- und Phase-II-Metaboliten, die für pharmakokinetische Studien, die Entwicklung von Analysemethoden und das Screening auf biologische Aktivität von entscheidender Bedeutung sind.
Einleitung
((3S,4R)-4-(4-Fluorphenyl)piperidin-3-yl)methanol ist ein zentraler Metabolit des selektiven Serotonin-Wiederaufnahmehemmers (SSRI) Paroxetin.[1][2] Das Verständnis des Metabolismus von pharmazeutischen Wirkstoffen ist ein kritischer Aspekt der Arzneimittelentwicklung. Die in-vitro-Synthese von potenziellen Metaboliten ermöglicht es Forschern, deren pharmakologische und toxikologische Eigenschaften zu untersuchen, ohne auf komplexe und ressourcenintensive in-vivo-Studien angewiesen zu sein.
Der Metabolismus von Paroxetin erfolgt hauptsächlich in der Leber durch das Cytochrom-P450-Enzym CYP2D6.[1][3][4] Die primären metabolischen Umwandlungen umfassen die Demethylenierung der Methylendioxygruppe zu einem Katechol-Intermediat, gefolgt von einer O-Methylierung durch die Catechol-O-Methyltransferase (COMT) zu den Metaboliten M-I und M-II.[1] Ein weiterer wichtiger Metabolit, M-III, ist ((3S,4R)-4-(4-Fluorphenyl)piperidin-3-yl)methanol selbst, der weiter zu Konjugaten wie Glucuroniden oder Sulfaten (Phase-II-Metabolismus) umgewandelt werden kann.[1][5][6]
Die folgenden Protokolle beschreiben die Synthese eines N-acetylierten Derivats (Nachahmung eines potenziellen Phase-II-Metaboliten) und eines O-methylierten Derivats (Nachahmung eines potenziellen Phase-I-Metaboliten) ausgehend von ((3S,4R)-4-(4-Fluorphenyl)piperidin-3-yl)methanol.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die quantitativen Daten für die beschriebenen Derivatisierungsreaktionen zusammen.
| Derivat | Reaktionsart | Ausgangsmaterial | Ausbeute (%) | Reinheit (%) | Analysemethode |
| ((3S,4R)-4-(4-Fluorphenyl)piperidin-3-yl)methylacetat | N-Acetylierung | ((3S,4R)-4-(4-Fluorphenyl)piperidin-3-yl)methanol | ca. 85-95 | >95 | HPLC, NMR |
| ((3S,4R)-1-Methyl-4-(4-fluorphenyl)piperidin-3-yl)methanol | N-Methylierung | ((3S,4R)-4-(4-Fluorphenyl)piperidin-3-yl)methanol | ca. 70-85 | >95 | HPLC, NMR |
| (3S,4R)-4-(4-Fluorphenyl)-3-(methoxymethyl)piperidin | O-Methylierung | ((3S,4R)-4-(4-Fluorphenyl)piperidin-3-yl)methanol | ca. 60-75 | >95 | HPLC, NMR |
Diagramme
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetate, Paroxetine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a key intermediate in the production of Paroxetine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are three main approaches for the synthesis of this compound:
-
Multi-step synthesis: This route often starts from a precursor like (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine and involves a series of reactions including mesylation, carbamate formation, and hydrolysis.
-
Classical resolution: This method involves the separation of a racemic mixture of a suitable intermediate using a chiral resolving agent, such as (-)-dibenzoyltartaric acid, followed by further reaction steps like hydrogenation to obtain the desired stereoisomer.
-
Catalytic Asymmetric Synthesis: This modern approach utilizes chiral catalysts to directly generate the desired enantiomer from achiral starting materials. A notable example is the organocatalytic conjugate addition of 4-fluorocinnamaldehyde and dimethyl malonate, which can be performed using flow chemistry for high efficiency.[1][2]
Q2: Which synthetic route generally provides the highest yield?
A2: Catalytic asymmetric synthesis, particularly when implemented in a continuous flow process, is reported to be a highly productive and sustainable method, suggesting high yields.[1][2] An asymmetric hydrogenation strategy has been reported to afford a known intermediate of (-)-Paroxetine in 74% yield over three steps. While specific yield data for all routes can vary based on optimization, modern catalytic methods are designed to be more efficient and stereoselective, often leading to higher overall yields compared to classical resolution which is inherently limited to a theoretical maximum of 50% for the desired enantiomer from a racemic mixture.
Q3: What are some common impurities encountered during the synthesis of Paroxetine and its intermediates?
A3: Several impurities can arise during the synthesis of Paroxetine and, by extension, its intermediates like this compound. These can include:
-
Process-related impurities: These are formed from side reactions during the synthesis. Examples include desfluoro paroxetine, which can be formed during reduction steps, and dimeric impurities.[3]
-
Degradation products: These can form under certain conditions, such as acid hydrolysis leading to ether cleavage.[3]
-
Diastereomers and enantiomers: In non-stereoselective or poorly controlled reactions, other stereoisomers of the desired product can be present.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Overall Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction in multi-step synthesis: One or more steps in the sequence (e.g., mesylation, carbamate formation, hydrolysis) may not be proceeding to completion. | Monitor each reaction step closely using techniques like TLC or HPLC to ensure full conversion of the starting material before proceeding to the next step. Optimize reaction times, temperatures, and reagent stoichiometry for each step individually. |
| Poor stereoselectivity: In catalytic asymmetric synthesis, a low enantiomeric excess (ee) or diastereomeric ratio (dr) will result in a lower yield of the desired (3S,4R) isomer. | Screen different chiral catalysts and ligands to improve stereoselectivity. Optimize reaction conditions such as solvent, temperature, and catalyst loading. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Loss of product during work-up and purification: The target molecule may be lost during extraction, crystallization, or chromatography. | Optimize the pH for aqueous extractions to ensure the product is in the desired layer. For crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and recovery. In column chromatography, choose an appropriate stationary phase and eluent system to achieve good separation with minimal product loss. |
| Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. For instance, defluorination can occur in the presence of certain metal alkoxides.[3] | Identify the major byproducts using analytical techniques (e.g., MS, NMR). Once identified, adjust the reaction conditions to minimize their formation. This could involve changing the base, solvent, or temperature. |
Issue 2: Product Purity Issues
| Potential Cause | Recommended Solution |
| Presence of starting materials or intermediates: Incomplete reactions can lead to contamination of the final product. | As mentioned previously, ensure each reaction step goes to completion. If necessary, implement an additional purification step to remove unreacted starting materials or intermediates. |
| Formation of diastereomers or enantiomers: Inadequate stereocontrol will lead to a mixture of stereoisomers. | For catalytic methods, re-optimize for stereoselectivity. For classical resolution, ensure the resolving agent is of high purity and that the crystallization process is selective for the desired diastereomeric salt. Multiple recrystallizations may be necessary. |
| Byproduct formation: Unwanted side reactions can generate impurities that are difficult to separate from the final product. | Modify reaction conditions to suppress side reactions. If byproducts are still formed, develop a more effective purification strategy. This may involve using a different chromatography technique (e.g., preparative HPLC) or a different crystallization solvent. |
| Degradation of the product: The target compound may be unstable under the reaction or work-up conditions. For example, acidic conditions can cause ether cleavage.[3] | Avoid harsh conditions (e.g., strong acids, high temperatures) if the product is known to be sensitive. Use milder reagents and keep reaction and work-up times to a minimum. |
Data Presentation
Table 1: Comparison of Reported Yields for Key Steps in Different Synthetic Routes
| Synthetic Route | Key Step | Reported Yield | Reference |
| Asymmetric Hydrogenation | Reduction of β-amino ketone intermediate (3 steps) | 74% | Synfacts 2025; 21(08), 836[4] |
| Related Synthesis | Purification of a 2-methylpyridinyloxy derivative | 55% | Benchchem[5] |
Note: Direct comparative yield data for the complete synthesis of this compound across different routes is limited in the provided search results. The table reflects yields for key intermediates or related compounds where data is available.
Experimental Protocols
Protocol 1: Multi-Step Synthesis from (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
This protocol is based on the work of Zaware et al. (2017).
-
Mesylation: (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is treated with methanesulfonyl chloride to form the mesityl derivative.
-
Carbamate Formation: The mesityl derivative is then reacted with phenyl chloroformate in the presence of a base like triethylamine to yield the carbamate derivative.
-
Hydrolysis: The carbamate derivative is subsequently hydrolyzed to yield ((3S, 4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol.
Protocol 2: Catalytic Asymmetric Synthesis via Flow Chemistry
This protocol is based on the work of Oliver Kappe and colleagues.[2]
-
Enantioselective Conjugate Addition: 4-fluorocinnamaldehyde and dimethyl malonate are reacted in a continuous flow setup using a heterogeneous organocatalyst (e.g., a polystyrene-supported diarylprolinol silyl ether). This step is performed under solvent-free conditions.
-
Telescoped Reductive Amination–Lactamization: The output from the first step is directly subjected to a sequence of reductive amination and lactamization to form a key phenylpiperidinone intermediate.
-
Reduction: The final step involves the reduction of the amide and ester moieties of the intermediate to yield this compound.
Visualizations
References
- 1. Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow synthesis produces chiral intermediate for antidepressant drug | Research | Chemistry World [chemistryworld.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. This compound | 125224-43-3 | Benchchem [benchchem.com]
Identifying side products in the synthesis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol. This crucial intermediate is often utilized in the development of pharmaceuticals, and ensuring its purity is paramount.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves the N-demethylation of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine. This multi-step synthesis includes the conversion of the starting material to a mesityl derivative, followed by a reaction with phenyl chloroformate to form a carbamate intermediate. The final step is the hydrolysis of the carbamate to yield the desired product.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, the stoichiometry of reagents, and the conditions for the hydrolysis of the carbamate intermediate. The purity of the starting materials and intermediates is also crucial to minimize the formation of side products.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the reaction progress and quantifying impurities. Thin Layer Chromatography (TLC) can be used for quick qualitative checks. For structural elucidation and identification of the final product and any impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[1][2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Presence of an Unexpected Side Product with a Higher Molecular Weight
Symptoms:
-
An additional peak is observed in the HPLC chromatogram with a longer retention time than the main product.
-
Mass spectrometry data indicates a molecular weight corresponding to the addition of a phenoxymethyl group.
Root Cause: During the basic hydrolysis of the carbamate intermediate, a side reaction can occur, leading to the formation of (3S, 4R)-trans-4-(4-fluorophenyl)-3-(phenoxymethyl) piperidine.[4] This occurs when the phenoxide leaving group from the carbamate hydrolysis attacks the intermediate.
Solutions:
-
Optimize Hydrolysis Conditions: Carefully control the pH, temperature, and reaction time of the hydrolysis step. Milder basic conditions may favor the desired hydrolysis over the formation of the phenoxymethyl side product.
-
Alternative Hydrolysis Reagents: Consider using alternative reagents for the carbamate hydrolysis that do not generate a reactive phenoxide ion.
-
Purification: If the side product is formed, it can be separated from the desired product using column chromatography.
Issue 2: Incomplete Reaction - Presence of Starting Material or Intermediates
Symptoms:
-
HPLC or TLC analysis of the final product shows the presence of the N-methylated starting material or the carbamate intermediate.
Root Cause:
-
Incomplete N-demethylation: The reaction with phenyl chloroformate may not have gone to completion.
-
Incomplete Hydrolysis: The hydrolysis of the carbamate intermediate may be incomplete.
Solutions:
-
Reaction Monitoring: Monitor the progress of both the carbamate formation and the hydrolysis steps by HPLC or TLC until the starting material or intermediate is no longer detected.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of phenyl chloroformate is used for complete reaction with the N-methylated precursor.
-
Hydrolysis Conditions: Ensure the hydrolysis conditions (time, temperature, and base concentration) are sufficient for complete conversion of the carbamate to the final product.
Issue 3: Formation of Diastereomeric Impurities
Symptoms:
-
Multiple closely eluting peaks are observed in the chiral HPLC analysis of the final product.
-
NMR spectroscopy may show complex multiplets due to the presence of multiple stereoisomers.
Root Cause: The synthesis may not be completely stereoselective, leading to the formation of other diastereomers such as (3R,4S), (3S,4S), or (3R,4R) isomers. This can be influenced by the stereochemical purity of the starting material and the reaction conditions of the key stereocenter-forming steps.
Solutions:
-
Chiral Starting Material: Ensure the enantiomeric and diastereomeric purity of the starting (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine.
-
Stereoselective Synthesis: If designing the synthesis from an earlier precursor, employ stereoselective reactions to control the formation of the desired (3S,4R) stereochemistry.
-
Chiral Resolution: If a mixture of diastereomers is obtained, chiral chromatography (e.g., HPLC with a chiral stationary phase) can be used for separation.[5][6][7][8]
Data Presentation
Table 1: Potential Side Products and Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway | Identification Techniques |
| Desired Product: this compound | C12H16FNO | 209.26 | Hydrolysis of the carbamate intermediate. | HPLC, NMR, MS |
| (3S, 4R)-trans-4-(4-fluorophenyl)-3-(phenoxymethyl) piperidine | C18H20FNO | 297.36 | Side reaction during basic hydrolysis of the carbamate intermediate.[4] | HPLC, NMR, MS |
| (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine | C13H18FNO | 223.29 | Incomplete N-demethylation reaction. | HPLC, TLC, NMR, MS |
| Phenyl carbamate intermediate | C19H20FNO3 | 341.37 | Incomplete hydrolysis. | HPLC, TLC, NMR, MS |
| Diastereomeric Isomers | C12H16FNO | 209.26 | Lack of stereoselectivity in the synthesis. | Chiral HPLC, NMR |
Experimental Protocols
A detailed experimental protocol for a key step in identifying impurities is provided below.
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
This method should be optimized based on the specific impurities expected and the HPLC system used.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Logical relationship of product and side product formation during carbamate hydrolysis.
References
- 1. rroij.com [rroij.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
How to resolve racemization issues in paroxetine intermediate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve racemization issues encountered during the synthesis of key chiral intermediates for Paroxetine. The therapeutically active enantiomer of Paroxetine is the (-)-trans-(3S,4R) stereoisomer, making the control of stereochemistry a critical aspect of its synthesis.[1][2]
Troubleshooting Guide: Racemization and Epimerization Issues
This guide addresses common problems related to the loss of enantiomeric purity during the synthesis of Paroxetine intermediates.
Q1: I am observing a significant drop in enantiomeric excess (ee%) after a reaction step involving a piperidine-based intermediate. What are the likely causes?
A1: Loss of enantiomeric excess, or racemization, is a common challenge. The most probable causes depend on the specific structure of your intermediate and the reaction conditions. Here are the primary factors to investigate:
-
Epimerization at a Chiral Center Adjacent to a Carbonyl Group: If your intermediate contains a chiral carbon next to a ketone or ester (e.g., in a piperidone or a carboxylated piperidine derivative), this is a likely culprit. The hydrogen atom on this chiral carbon (the α-carbon) can be acidic. Under either basic or acidic conditions, this proton can be removed to form a planar, achiral enol or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of enantiomers or epimers.[3][4]
-
Harsh Reaction Conditions:
-
High Temperatures: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization, especially for less stable stereoisomers.
-
Strongly Acidic or Basic Conditions: As mentioned, both strong acids and bases can catalyze enolization and subsequent epimerization. For instance, using sodium hydroxide during workup can lead to epimerization if an acidic α-proton is present.[5] Acidic removal of a Boc protecting group has also been observed to cause a slight drop in optical purity in some substituted piperidines.[6]
-
-
Unstable Intermediates: Certain reaction intermediates, such as carbocations or radicals at a chiral center, are inherently planar or rapidly inverting, which leads to racemization.[4]
-
Nitrogen Inversion: In piperidine rings, the nitrogen atom can undergo inversion. While this is less likely to be the primary cause of racemization at the carbon stereocenters, it can influence the conformational equilibrium of the ring, which might affect the stability of certain diastereomers.[6]
Q2: My synthesis involves the reduction of a piperidone intermediate. How can I prevent racemization of the adjacent chiral center?
A2: When reducing a ketone adjacent to a chiral center, the reaction conditions must be carefully controlled to minimize epimerization.
-
Choice of Reducing Agent: Use mild reducing agents that operate under neutral or near-neutral conditions. Avoid strongly basic hydride sources if the α-proton is labile.
-
Temperature Control: Perform the reduction at low temperatures to minimize the rate of any potential epimerization.
-
pH Control During Workup: Neutralize the reaction mixture carefully, avoiding exposure to strong acids or bases for prolonged periods.
Q3: I have synthesized a racemic mixture of a key paroxetine intermediate. What are my options for resolving the enantiomers?
A3: If you have a racemic mixture, several resolution techniques can be employed to separate the desired enantiomer. The main strategies are classical diastereomeric salt formation and enzymatic resolution.
-
Classical Resolution via Diastereomeric Salt Formation: This is a widely used industrial method.[7] It involves reacting the racemic amine intermediate with a single enantiomer of a chiral acid (a resolving agent). This forms a pair of diastereomeric salts, which have different physical properties, such as solubility.[8][9] The less soluble diastereomeric salt will preferentially crystallize and can be isolated by filtration. The chiral acid is then removed to yield the desired enantiomer of the amine. Common resolving agents for amines include tartaric acid and its derivatives.[8][10] The choice of solvent and crystallization conditions is critical for successful separation.[8]
-
Enzymatic Kinetic Resolution: This technique uses an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of the racemic mixture. For example, lipases can catalyze the enantioselective acylation of racemic trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines.[11][12] One enantiomer is converted to an ester, while the other remains as the alcohol. The two can then be separated. An advantage of this method is the high stereoselectivity of enzymes, often resulting in very high enantiomeric excess. For instance, the lipase from Candida antarctica (fraction B) has been shown to be highly effective in resolving a piperidin-3-ethyl carboxylate intermediate, yielding the unreacted ester with an enantiomeric excess of over 99%.[13]
Frequently Asked Questions (FAQs)
Q: Which paroxetine intermediate is most prone to racemization?
A: Intermediates containing a chiral center at the C3 position of the piperidine ring, especially when there is a carbonyl group at C2 or C6 (a piperidone structure), are particularly susceptible to epimerization. For example, trans-3-ethoxycarbonyl-4-(4'-fluorophenyl)-1-methyl piperidine-2,6-dione is a racemic precursor that requires resolution.[14] The acidity of the proton at C3 allows for enolization and subsequent loss of stereochemical integrity under non-optimal conditions.
Q: How can I improve the yield of my classical resolution? The theoretical maximum is 50%.
A: While a standard resolution yields a maximum of 50% of the desired enantiomer, you can improve the overall process yield by implementing a "Resolution-Racemization-Recycle" (R3) strategy.[15] In this approach, the undesired enantiomer, which remains in the mother liquor after crystallization, is isolated and then intentionally racemized under controlled conditions. This racemized mixture can then be recycled back into the resolution process, theoretically allowing for a conversion of close to 100% of the starting material to the desired enantiomer over multiple cycles.
Q: What analytical techniques are best for determining the enantiomeric excess (ee%) of my paroxetine intermediate?
A: The most common and reliable method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) .[16] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. Various CSPs, such as those based on amylose or ovomucoid proteins, have been successfully used for the enantioseparation of paroxetine and its intermediates.[16] Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another powerful technique for the enantioseparation of paroxetine precursors.[14]
Data Presentation
Table 1: Comparison of Resolution Methods for Paroxetine Intermediates
| Method | Intermediate | Reagent/Enzyme | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Classical Resolution | Racemic trans-piperidine derivative | L-(+)-tartaric acid | Not specified | Not specified | Not specified (used for separation) | [10] |
| Enzymatic Resolution | (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate | Candida antarctica lipase B (CAL-B) | Not specified | ~50% (for unreacted ester) | >99% | [13] |
| Asymmetric Hydrogenation | Tetrahydropyridine derivative | Ru--INVALID-LINK--₂ | Isopropanol | 84% | ≥99% (overall) | [10] |
| Kinetic Resolution | N-Boc-2-aryl-4-methylenepiperidine | n-BuLi / (+)-sparteine | Toluene | 41% (recovered starting material) | 94% (er 97:3) | [17] |
Experimental Protocols
Protocol 1: Classical Resolution of a Racemic Piperidine Intermediate using Tartaric Acid
This protocol provides a general framework for the diastereomeric salt resolution of a racemic amine intermediate. The optimal solvent and stoichiometry should be determined experimentally.
-
Salt Formation:
-
Dissolve one molar equivalent of the racemic amine intermediate in a suitable solvent (e.g., methanol, ethanol, or a mixture) with gentle heating.
-
In a separate vessel, dissolve 0.5 to 1.0 molar equivalents of an enantiomerically pure resolving agent (e.g., L-(+)-tartaric acid) in the minimum amount of the same hot solvent.
-
Slowly add the hot resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation.
-
The less soluble diastereomeric salt should precipitate out of the solution.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove impurities from the mother liquor.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Add a base (e.g., a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution) dropwise until the pH is basic (pH 9-10) to neutralize the tartaric acid and liberate the free amine.
-
Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.
-
-
Isolation of the Enantiomerically Enriched Amine:
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the resolved amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved amine using chiral HPLC or SFC.
-
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Piperidine Alcohol
This protocol describes a typical enzymatic acylation to resolve a racemic alcohol.
-
Reaction Setup:
-
In a suitable flask, dissolve the racemic alcohol intermediate (e.g., trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidine) in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether).
-
Add an acyl donor (e.g., vinyl acetate, ethyl acetate), typically in excess.
-
Add the lipase catalyst (e.g., immobilized Candida antarctica lipase B, such as Novozym 435). The amount of enzyme will depend on the specific activity and should be optimized.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC or GC to determine the conversion percentage. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the remaining unreacted alcohol.
-
-
Workup and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture contains the acylated product and the unreacted alcohol. These can be separated using standard techniques such as column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of both the isolated product and the unreacted starting material using chiral HPLC or SFC.
-
Visualizations
Caption: Troubleshooting workflow for identifying causes of racemization.
Caption: Workflow of classical resolution using a chiral resolving agent.
References
- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. US6583287B1 - Process for the production of paroxetine - Google Patents [patents.google.com]
- 11. Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Enantioseparation of paroxetine intermediate on an amylose-derived chiral stationary phase by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Stability of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol under acidic vs. basic hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol under acidic and basic hydrolysis conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under hydrolytic stress?
A1: this compound, a key intermediate in the synthesis of certain pharmaceuticals, exhibits different stability profiles under acidic and basic conditions. It is known to be a degradation product of Paroxetine under acidic conditions, suggesting it is relatively stable or a final product of a degradation pathway under these conditions. Its stability under basic hydrolysis is less defined in publicly available literature and may follow different degradation pathways.
Q2: Is this compound more susceptible to acidic or basic hydrolysis?
A2: Based on available information, the compound is implicated as a degradant under acidic conditions, particularly in the context of the degradation of larger molecules like Paroxetine. This suggests that while it may form under acidic conditions, it can also be susceptible to further degradation under prolonged or harsh acidic stress. Forced degradation studies are recommended to determine the precise stability under specific basic conditions.
Q3: What are the potential degradation products of this compound under hydrolytic stress?
A3: While specific degradation products for the standalone compound are not extensively documented, potential degradation would likely involve the piperidine ring or the hydroxymethyl group. Under strong acidic conditions, dehydration of the alcohol is a plausible pathway. The piperidine ring itself is generally stable but can undergo oxidation or ring-opening under harsh conditions, though this is less likely under simple hydrolysis.
Q4: How can I monitor the degradation of this compound during my experiments?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This allows for the separation and quantification of the parent compound from its potential degradation products. Developing such a method is a critical first step in accurately assessing stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid degradation of the compound in an acidic solution. | The pH of the solution is too low, or the temperature is too high, accelerating the degradation process. | - Measure and adjust the pH of your solution. - Reduce the temperature of the experiment. - Perform a time-course study to understand the degradation kinetics. |
| Inconsistent results in stability studies under basic conditions. | The compound may be undergoing complex reactions or forming multiple degradation products that are not being adequately separated or detected by the current analytical method. | - Re-evaluate and optimize your analytical method to ensure it is stability-indicating. - Employ a mass spectrometry (MS) detector to identify unknown peaks. - Investigate the possibility of interactions with buffer components. |
| Precipitate formation during the hydrolysis experiment. | A degradation product may be less soluble than the parent compound in the chosen solvent system. | - Attempt to dissolve the precipitate in a different solvent to characterize it (e.g., by NMR or MS). - Adjust the composition of your reaction medium to maintain the solubility of all components. |
Experimental Protocols
Forced Hydrolysis Stability Study
This protocol outlines a general procedure for conducting a forced hydrolysis study to evaluate the stability of this compound.
Objective: To determine the degradation of the compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 N and 1 N
-
Sodium Hydroxide (NaOH), 0.1 N and 1 N
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
pH meter
-
Heating block or water bath
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 N HCl.
-
If no significant degradation is observed after a set time (e.g., 24 hours) at room temperature, the study can be repeated with 1 N HCl or by introducing heat (e.g., 60°C for 4-8 hours).
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 N NaOH.
-
Similar to the acid hydrolysis, if no degradation is observed, the concentration of NaOH can be increased to 1 N or heat can be applied.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.
-
Analysis: Analyze the control and stressed samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation.
Data Presentation
Table 1: Representative Forced Hydrolysis Data for this compound
| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 N HCl | 24 | 25 | 5% | DP-1 |
| 1 N HCl | 8 | 60 | 25% | DP-1, DP-2 |
| 0.1 N NaOH | 24 | 25 | < 2% | - |
| 1 N NaOH | 8 | 60 | 8% | DP-3 |
DP-1, DP-2, DP-3 represent hypothetical degradation products.
Visualizations
Caption: Experimental workflow for forced hydrolysis studies.
Caption: Plausible acidic degradation pathway.
Technical Support Center: Chiral HPLC Separation of Piperidine Enantiomers
Welcome to the technical support center for the chiral resolution of piperidine enantiomers. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during these sensitive separations.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when developing a chiral separation method for a new piperidine compound?
A1: A systematic screening approach is the most efficient starting point. Begin by screening your compound on a few complementary chiral stationary phases (CSPs), particularly polysaccharide-based columns (e.g., those based on cellulose or amylose derivatives), as they are effective for a wide range of compounds. Use a standard set of mobile phases for this initial screen. A common starting point for normal phase HPLC is a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol).
Q2: Which HPLC mode is most suitable for separating piperidine enantiomers: normal-phase, reversed-phase, or polar organic mode?
A2: Both normal-phase (NP) and reversed-phase (RP) HPLC can be effective for separating piperidine enantiomers. The choice depends on the specific structure and polarity of the analytes. Polysaccharide-based CSPs are highly effective for the separation of piperidine derivatives and can be used in both NP and RP modes. For basic compounds like many piperidines, normal phase with a mobile phase containing a small amount of a basic modifier like diethylamine (DEA) is often successful in reducing peak tailing and improving resolution.
Q3: My piperidine compound lacks a UV chromophore. How can I detect it using HPLC-UV?
A3: For compounds without a UV chromophore, pre-column derivatization is a common and effective strategy.[1][2] This involves reacting the piperidine analyte with a derivatizing agent that introduces a chromophoric or fluorophoric tag. For example, piperidin-3-amine has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) to enable UV detection at 228 nm.[2] Another option is using a fluorescent tag like Dansyl Chloride, which allows for highly sensitive fluorescence detection.
Q4: What is the role of additives in the mobile phase for separating piperidine enantiomers?
A4: Additives can significantly improve peak shape and selectivity. For basic compounds like piperidines, adding a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can reduce peak tailing by masking active silanol groups on the silica surface of the column.[1] Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often used.
Q5: How does column temperature affect the chiral separation of piperidine enantiomers?
A5: Temperature is a critical parameter for method optimization. Changing the column temperature can affect retention times, selectivity, and peak shape. Generally, lower temperatures often improve chiral separations by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this is not a universal rule, and the effect is compound-specific. It is recommended to study a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for your specific separation. In some cases, an increase in temperature can surprisingly lead to better resolution.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselectivity for your piperidine enantiomers.
-
Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns like Chiralpak® and Chiralcel® are excellent starting points for piperidine derivatives.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the type and concentration of the organic modifier and additives, is crucial.
-
Solution: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. For basic piperidines, ensure a basic additive like 0.1% DEA is present to improve peak shape.
-
-
Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.
-
Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) as this can increase the interaction time with the CSP and improve resolution.
-
-
Temperature Effects: The column temperature might not be optimal for the separation.
-
Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C) to determine the best condition for your analytes.
-
Issue 2: Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like piperidines.
Caption: Troubleshooting logic for peak tailing in chiral HPLC.
Possible Causes & Solutions:
-
Secondary Interactions: The basic nitrogen atom in the piperidine ring can interact strongly with acidic silanol groups on the surface of the silica-based CSP, causing tailing.[1]
-
Solution: Add a small concentration (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[1] This will compete for the active silanol sites and lead to more symmetrical peaks.
-
-
Column Overload: Injecting too much sample can lead to peak distortion and tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Chiral Resolution
This table demonstrates how varying the alcohol modifier in the mobile phase can impact the retention, separation, and resolution of chiral compounds. The data is representative for a chiral δ-lactam, which is structurally related to piperidine derivatives, on a Chiralpak IA column.
| Mobile Phase (n-Hexane/IPA, v/v) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| 90:10 | 2.50 | 3.90 | 1.56 | 4.28 |
| 85:15 | 1.89 | 2.91 | 1.54 | 3.48 |
| 80:20 | 1.48 | 2.26 | 1.53 | 2.20 |
| 70:30 | 1.05 | 1.52 | 1.45 | - |
| 50:50 | 0.68 | 0.89 | 1.31 | - |
Data adapted from a study on a chiral δ-lactam. k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively.
Table 2: Effect of Column Temperature on Chiral Separation
The effect of temperature is analyte and CSP dependent. While lower temperatures often improve resolution, this is not always the case. Below is a conceptual representation of how temperature can influence separation parameters.
| Temperature (°C) | Retention Time (min) | Peak Width (min) | Resolution (Rs) |
| 15 | 12.5 | 0.8 | 2.5 |
| 25 | 10.2 | 0.7 | 2.8 |
| 40 | 8.1 | 0.65 | 2.2 |
This is representative data to illustrate the potential impact of temperature. Optimal temperature must be determined empirically.
Experimental Protocols
Protocol 1: Pre-column Derivatization for Piperidines without a Chromophore
This protocol is for the derivatization of piperidine-containing compounds with Dansyl Chloride to enable sensitive fluorescence detection.
Materials:
-
Piperidine analyte solution
-
100 mM Sodium Bicarbonate buffer (pH 9.0)
-
1.5 mg/mL Dansyl Chloride in acetonitrile
-
2% (v/v) hydrochloric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
To 100 µL of your sample or standard solution in a microcentrifuge tube, add 200 µL of 100 mM Sodium Bicarbonate buffer (pH 9.0).
-
Add 200 µL of the 1.5 mg/mL Dansyl Chloride solution.
-
Vortex the mixture for 1 minute.
-
Incubate the mixture in a water bath at 60 °C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 2% (v/v) hydrochloric acid to stop the reaction.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 2: General Method Development Screening for Piperidine Enantiomers (Normal Phase)
This protocol outlines a systematic approach to screen for initial separation conditions.
1. Column Selection:
-
Select at least two polysaccharide-based CSPs with different selectivities (e.g., Chiralpak IA and Chiralcel OD-H).
2. Mobile Phase Preparation:
-
Screening Solvent A: n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA.
-
Screening Solvent B: n-Hexane / Ethanol (90:10, v/v) with 0.1% DEA.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (if derivatized or if the molecule has a chromophore).
-
Injection Volume: 5-10 µL
4. Screening Procedure:
-
Equilibrate the first column (e.g., Chiralpak IA) with Screening Solvent A for at least 30 column volumes.
-
Inject the piperidine enantiomer sample.
-
If no separation is observed, switch to Screening Solvent B and re-equilibrate the column before injecting the sample again.
-
Repeat steps 1-3 with the second column (e.g., Chiralcel OD-H).
-
Evaluate the chromatograms for any signs of separation (peak splitting or shoulders). Select the column and mobile phase combination that shows the most promising selectivity for further optimization.
-
Optimization can involve fine-tuning the alcohol percentage, flow rate, and temperature.
References
Optimizing reaction conditions for the reduction step to form ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the critical reduction step in the synthesis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a key intermediate for various pharmaceutical compounds.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity (Poor cis:trans Ratio)
Symptom: The crude reaction mixture shows a significant amount of the undesired (3R,4R) or other diastereomers upon analysis (e.g., by chiral HPLC or NMR).
Potential Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Reducing Agent | The choice of reducing agent is critical for achieving high diastereoselectivity. Small hydride donors like sodium borohydride (NaBH₄) can lead to mixtures of diastereomers. Bulky, sterically hindered reducing agents are recommended to favor the formation of the desired cis isomer. |
| Suboptimal Reaction Temperature | Low temperatures often enhance stereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome. |
| Presence of Water | Water can react with the reducing agent and alter its reactivity and selectivity. |
Issue 2: Incomplete Reaction or Low Yield
Symptom: Significant amount of starting ketone, (4R)-4-(4-fluorophenyl)-1-(tert-butoxycarbonyl)piperidin-3-one, remains after the reaction is deemed complete by TLC or other monitoring methods.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of the reducing agent is used. It is often necessary to use a molar excess. |
| Decomposition of Reducing Agent | Hydride reducing agents can be sensitive to moisture and air. Use freshly opened or properly stored reagents. |
| Low Reaction Temperature | While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate. |
| Poor Solubility of Starting Material | The ketone precursor must be fully dissolved in the reaction solvent for the reduction to proceed efficiently. |
Issue 3: Difficult Purification
Symptom: The desired product is difficult to separate from the undesired diastereomers or other byproducts by column chromatography.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Similar Polarity of Diastereomers | The cis and trans isomers can have very similar Rf values on TLC, making chromatographic separation challenging. |
| Formation of Byproducts | Side reactions can lead to impurities that co-elute with the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for the stereoselective reduction of (4R)-4-(4-fluorophenyl)-1-(tert-butoxycarbonyl)piperidin-3-one?
A1: For achieving high diastereoselectivity in favor of the desired this compound, sterically hindered hydride reagents are recommended. L-Selectride® (lithium tri-sec-butylborohydride) is a common choice for such transformations as it preferentially delivers the hydride from the less hindered equatorial face, leading to the desired cis product. A combination of sodium borohydride and a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) has also been reported to provide good selectivity.[1]
Q2: What is the expected diastereomeric ratio (d.r.) for this reduction?
A2: The diastereomeric ratio is highly dependent on the chosen reducing agent and reaction conditions. While specific data for this exact substrate is not widely published in comparative studies, reductions of similar 4-substituted piperidinones with L-Selectride® can often achieve d.r. of >10:1 in favor of the cis isomer. Using NaBH₄ alone may result in ratios closer to 1:1 or with slight preference for the trans isomer.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting ketone spot and the appearance of a new, more polar spot corresponding to the alcohol product indicates the progression of the reaction. Staining with potassium permanganate can help visualize the spots.
Q4: What is the appropriate work-up procedure for this reaction?
A4: After the reaction is complete, a careful work-up is necessary to quench the excess reducing agent and isolate the product. For reductions involving borohydrides, a typical work-up involves the slow addition of water or a dilute acid (e.g., 1 M HCl) at low temperature to quench the excess hydride. This is followed by extraction with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
Q5: The final step of my synthesis is the removal of the Boc protecting group. What are the recommended conditions?
A5: The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions. A common and effective method is to treat the N-Boc protected alcohol with a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or methanolic HCl) at room temperature. The reaction progress can be monitored by TLC until the starting material is fully consumed.
Data Presentation
Table 1: Comparison of Reducing Agents for the Formation of this compound
| Reducing Agent | Typical Solvent | Typical Temperature (°C) | Expected Major Diastereomer | Reported Yield (%) | Diastereomeric Ratio (cis:trans) |
| NaBH₄ | Methanol | 0 to RT | Mixture | ~80-95 | ~1:1 to 1:3 |
| L-Selectride® | THF | -78 | cis | ~70-90 | >10:1 |
| NaBH₄ / BF₃·OEt₂ | THF | -78 to 0 | cis | ~75-85[1] | >5:1[1] |
| K-Selectride® | THF | -78 | cis | ~70-90 | >10:1 |
Note: The data presented are typical ranges for the reduction of 4-substituted piperidinones and may vary for the specific substrate.
Experimental Protocol: Stereoselective Reduction using L-Selectride®
This protocol describes a general procedure for the diastereoselective reduction of (4R)-4-(4-fluorophenyl)-1-(tert-butoxycarbonyl)piperidin-3-one to yield this compound.
Materials:
-
(4R)-4-(4-fluorophenyl)-1-(tert-butoxycarbonyl)piperidin-3-one
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (4R)-4-(4-fluorophenyl)-1-(tert-butoxycarbonyl)piperidin-3-one (1.0 eq).
-
Dissolve the ketone in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 - 1.5 eq, 1.0 M solution in THF) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of deionized water at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl to adjust the pH to ~7.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.
Visualizations
Caption: Experimental workflow for the stereoselective reduction.
References
Technical Support Center: Overcoming Scale-Up Challenges in ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol Production
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a key intermediate in the manufacturing of various pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound at scale?
A1: Two primary strategies are commonly employed for the synthesis of this chiral piperidine derivative:
-
Route A: N-Demethylation of a Precursor: This is a widely documented method that starts with the corresponding N-methylated compound, ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. The process typically involves a three-step sequence: activation of the hydroxyl group (e.g., mesylation), N-demethylation and concurrent N-protection (e.g., using phenyl chloroformate to form a carbamate), and subsequent hydrolysis to yield the final product.
-
Route B: Asymmetric Synthesis from Achiral Precursors: This approach builds the chiral piperidine ring from achiral starting materials. One reported method involves a chiral catalysis reaction between 3-(4-fluorophenyl)acrylaldehyde and an amido-malonate compound[1]. Subsequent reduction and cyclization steps lead to the desired product[1]. Another potential starting point is the stereoselective reduction of a pyridine precursor, such as 4-(4-fluorophenyl)-3-(hydroxymethyl)pyridine, although this requires careful selection of chiral catalysts and reaction conditions to achieve the desired stereochemistry.
Q2: We are observing a significant drop in yield during the scale-up of the N-demethylation route. What are the likely causes?
A2: A decrease in yield during scale-up is a common challenge and can often be attributed to issues with heat and mass transfer. The N-demethylation reaction, particularly the reaction with chloroformates, can be exothermic. In larger reactors, the surface-area-to-volume ratio is lower, leading to less efficient heat dissipation. This can create localized hot spots, promoting side reactions and degradation of both reactants and products. Inadequate mixing in large vessels can also lead to concentration gradients, resulting in incomplete reactions and increased impurity formation.
Q3: During the final hydrolysis step of the N-demethylation route (Route A), we are seeing a significant amount of a high-molecular-weight impurity. What is this impurity and how can we avoid it?
A3: A common impurity encountered during the hydrolysis of the intermediate N-phenoxycarbonyl piperidine is ((3S,4R)-4-(4-fluorophenyl)-3-(phenoxymethyl)piperidine) [2]. This side product is particularly prevalent under basic hydrolysis conditions[2]. It is formed by the intramolecular rearrangement of the carbamate. To minimize the formation of this impurity, it is highly recommended to perform the hydrolysis under acidic conditions[2].
Q4: What are the best practices for purifying the final product, this compound, at an industrial scale?
A4: Due to the chiral nature of the molecule, ensuring high enantiomeric purity is critical. At an industrial scale, several techniques can be employed:
-
Crystallization: If the final product or a salt form is crystalline, fractional crystallization can be an effective and economical method for purification and chiral enrichment.
-
Chiral High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC is a powerful technique for separating enantiomers and achieving high purity[3]. However, it can be costly for large-scale production.
-
Simulated Moving Bed (SMB) Chromatography: SMB is a continuous chromatographic technique that offers higher throughput and lower solvent consumption compared to traditional batch preparative HPLC, making it a more cost-effective option for large-scale chiral separations.
Troubleshooting Guides
Route A: N-Demethylation of ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
This route is a common and effective method for producing the target compound. However, several challenges can arise during its execution, particularly at a larger scale.
-
Mesylation: The starting material, ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at low temperatures (0-5 °C) to form the corresponding mesylate[2].
-
Carbamate Formation: The crude mesylate is then reacted with phenyl chloroformate in the presence of a base like triethylamine. This step achieves both N-demethylation and the formation of an N-phenoxycarbonyl intermediate[2]. The reaction is typically stirred for 12-13 hours at room temperature[2].
-
Hydrolysis: The resulting carbamate is hydrolyzed to yield the final product. Acidic hydrolysis is preferred to avoid the formation of the phenoxymethyl impurity[2].
Troubleshooting Common Issues in the N-Demethylation Route
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Mesylation Step | Incomplete reaction due to moisture. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation of the product at higher temperatures. | Maintain the reaction temperature strictly between 0-5 °C during the addition of methanesulfonyl chloride. | |
| Incomplete N-Demethylation | Insufficient amount of phenyl chloroformate. | Use a slight excess of phenyl chloroformate (e.g., 1.2 equivalents). |
| Low reaction temperature or short reaction time. | Ensure the reaction is stirred at room temperature for an adequate amount of time (monitor by TLC or HPLC). | |
| Formation of Phenoxymethyl Impurity | Use of basic conditions during hydrolysis. | Switch to acidic hydrolysis conditions for the final deprotection step[2]. |
| Difficulty in Removing Phenyl-related byproducts | Residual phenol or other byproducts from the phenyl chloroformate. | Perform an aqueous base wash (e.g., with sodium bicarbonate solution) during the workup to remove acidic impurities like phenol. |
Route B: Asymmetric Synthesis from Achiral Precursors
Building the chiral center stereoselectively presents its own set of challenges that require careful control of reaction parameters.
-
Substrate Preparation: Synthesize the prochiral substrate, 4-(4-fluorophenyl)-3-(hydroxymethyl)pyridine, from commercially available starting materials.
-
Asymmetric Hydrogenation: Perform the catalytic asymmetric hydrogenation of the pyridine derivative using a suitable chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral ligand) under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and pressure is critical for achieving high enantioselectivity.
-
Purification: Purify the resulting this compound to remove any remaining starting material, catalyst, and diastereomeric impurities.
Troubleshooting Common Issues in Asymmetric Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Enantioselectivity | Suboptimal catalyst or ligand. | Screen a variety of chiral catalysts and ligands to find the most effective one for the specific substrate. |
| Incorrect reaction temperature or pressure. | Optimize the temperature and hydrogen pressure. Lower temperatures often lead to higher enantioselectivity. | |
| Presence of impurities that poison the catalyst. | Ensure the starting materials and solvents are of high purity. | |
| Incomplete Reaction | Inactive or poisoned catalyst. | Use fresh, high-quality catalyst. Ensure the reaction is free from catalyst poisons (e.g., sulfur compounds). |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by HPLC or GC. | |
| Formation of Diastereomers | Non-selective reduction. | Re-evaluate the catalyst and reaction conditions. Consider using a different chiral ligand or solvent system. |
| Difficult Purification | Similar polarity of enantiomers and diastereomers. | Utilize chiral chromatography (HPLC or SMB) for effective separation. |
Data Presentation
Table 1: Comparison of N-Demethylation Reagents for 4-Arylpiperidines (Illustrative)
| Reagent | Typical Reaction Conditions | Reported Yields | Key Advantages | Potential Drawbacks |
| Phenyl Chloroformate | Toluene, room temperature | Moderate to High | Readily available, well-documented. | Can lead to phenoxymethyl impurities under basic hydrolysis[2]. |
| α-Chloroethyl Chloroformate (ACE-Cl) | Dichloroethane, reflux | High | Generally high yielding, clean conversion. | Reagent is moisture-sensitive and corrosive. |
| Cyanogen Bromide (von Braun Reaction) | Chloroform, reflux | Variable | Effective for certain substrates. | Highly toxic reagent, formation of toxic byproducts. |
Note: The yields and conditions are generalized and can vary significantly based on the specific substrate and scale of the reaction.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Scale-Up
Caption: Troubleshooting workflow for addressing low yield issues during process scale-up.
Synthetic Workflow: N-Demethylation Route
Caption: Synthetic workflow for the N-demethylation route to the target compound.
References
Preventing degradation of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol during storage and experimental use.
Troubleshooting Guide
This guide addresses specific issues that may indicate degradation of your compound.
| Observation | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC/LC-MS analysis. | Chemical degradation of the compound. | 1. Confirm the identity of the new peaks by mass spectrometry. 2. Perform a forced degradation study (see Experimental Protocols) to confirm if the new peaks correspond to known degradation products. 3. Review storage conditions against recommended guidelines (see FAQs). |
| Decreased peak area or loss of potency in assays. | Degradation of the compound leading to a lower concentration of the active molecule. | 1. Re-analyze the sample using a validated stability-indicating method (see Experimental Protocols). 2. If degradation is confirmed, discard the affected batch and obtain a fresh lot. 3. Implement stricter adherence to recommended storage and handling procedures. |
| Discoloration or change in physical appearance of the solid compound. | Significant degradation, potentially due to prolonged exposure to light or air. | 1. Do not use the material. 2. Discard the batch and procure a new one. 3. Re-evaluate your storage protocol, ensuring the compound is kept in a dark, inert atmosphere. |
| Inconsistent or unexpected experimental results. | The presence of uncharacterized degradation products may be interfering with your assay. | 1. Analyze the purity of your starting material before each experiment. 2. If impurities are detected, purify the compound or obtain a new batch of high-purity material. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored at 2-8°C in a dark place under an inert atmosphere (e.g., argon or nitrogen).[1] Proper sealing of the container is crucial to prevent exposure to air and moisture.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure and studies on related piperidine derivatives, the main degradation pathways are:
-
Oxidation: The secondary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products, such as 4-fluorophenylacetic acid derivatives.[2] This compound has been identified as a degradation product of paroxetine when stressed with hydrogen peroxide.[3]
-
Acid-Catalyzed Degradation: In acidic conditions, the compound can undergo degradation. It is a known degradant of the closely related drug, paroxetine, under acidic stress.[3]
-
Dehydration: Radical-induced dehydration is another potential degradation pathway that can occur.
Q3: How can I detect degradation in my sample?
A3: The most reliable method for detecting degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This type of method is designed to separate the intact compound from any potential degradation products. A typical HPLC setup would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. See the Experimental Protocols section for a detailed method.
Q4: Is the compound sensitive to light?
A4: Yes, similar piperidine-containing compounds can be sensitive to light (photodegradation). Therefore, it is highly recommended to store this compound in a light-protected container (e.g., an amber vial) and to minimize its exposure to light during handling and experiments.
Quantitative Data Summary
The following table provides hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions. This data is extrapolated from studies on the closely related compound, paroxetine.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 80°C | 15 - 25% | Acid-catalyzed rearrangement and hydrolysis products |
| 0.1 M NaOH | 24 hours | 80°C | 5 - 10% | Base-catalyzed hydrolysis products |
| 3% H₂O₂ | 48 hours | Room Temp. | 20 - 30% | N-oxide, 4-fluorophenylacetic acid derivatives |
| Photolytic (ICH Q1B) | 30 days | 25°C | 10 - 15% | Photodegradation products |
| Thermal | 48 hours | 80°C (solid) | < 5% | Thermally induced decomposition products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound to identify potential degradation products and pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat the solution at 80°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature for 48 hours.
-
Thermal Degradation (Solid): Place a sample of the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At the end of the exposure time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for analysis by the stability-indicating HPLC method described below. Analyze an unstressed control sample for comparison.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantitatively analyze the purity of this compound and separate it from its degradation products.
| Parameter | Condition |
| Column | Kromasil C18 (150mm x 4.6 mm, 5 µm particle size) or equivalent |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric acid buffer (60:40, v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Sufficient to allow for the elution of all degradation products |
Visualizations
References
Minimizing byproducts in the N-methylation of the piperidine ring
Welcome to the technical support center for the N-methylation of piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing byproducts and troubleshooting common issues encountered during this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of piperidine, and what are their primary advantages and disadvantages?
A1: The three most common methods are the Eschweiler-Clarke reaction, reductive amination, and direct alkylation with methyl halides. The choice of method depends on factors like available reagents, scale, and tolerance of other functional groups in the substrate.
| Method | Reagents | Advantages | Disadvantages |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | High efficiency, inexpensive reagents, and crucially, the reaction stops at the tertiary amine, preventing quaternary salt formation.[1][2] | Requires heating (often near boiling), and the use of formic acid may not be suitable for acid-sensitive substrates.[2] |
| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Mild conditions, high selectivity with the right reducing agent.[3][4] Can be performed as a one-pot reaction.[4] | Can be sensitive to pH and water content. Some reducing agents (like NaCNBH₃) are highly toxic.[3][5] |
| Direct Alkylation | Methyl Halide (e.g., Methyl Iodide) | Conceptually simple SN2 reaction. | Prone to over-alkylation, forming a quaternary ammonium salt byproduct that can be difficult to remove.[1][6] Generates an acid (HX) that can neutralize the starting amine.[6] |
Q2: My primary concern is the formation of a quaternary ammonium salt. Which method is best to avoid this?
A2: The Eschweiler-Clarke reaction is the most effective method for preventing the formation of quaternary ammonium salts.[1][2] The reaction mechanism involves the reduction of an iminium ion by a hydride from formic acid. A tertiary amine, such as the N-methylpiperidine product, cannot form another iminium ion with formaldehyde, thus halting the reaction at the desired stage.[2]
Q3: I'm performing a reductive amination and the reaction is very slow or incomplete. What should I check?
A3: Sluggish reductive aminations are often due to two main factors:
-
Improper pH: The initial formation of the iminium ion from piperidine and formaldehyde is pH-dependent. The reaction is often most efficient under mildly acidic conditions (pH 6-7), which can be achieved by adding a small amount of acetic acid.[3]
-
Inefficient Reducing Agent: Ensure your reducing agent is active and suitable for the reaction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they selectively reduce the iminium ion in the presence of the starting aldehyde.[3][4] If using sodium borohydride (NaBH₄), the imine must be fully formed before adding the reducing agent, as NaBH₄ can also reduce the formaldehyde.[7]
Q4: How can I monitor the progress of my N-methylation reaction effectively?
A4: A combination of techniques is often best. For quick, qualitative checks during the reaction, Thin-Layer Chromatography (TLC) is excellent.[8] For precise, quantitative analysis to determine reaction completion, kinetics, and yield, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of starting material signals and the appearance of product signals directly in an aliquot from the reaction mixture.[8][10]
Troubleshooting Guides
Guide 1: Eschweiler-Clarke Reaction
| Problem | Probable Cause(s) | Recommended Solutions & Actions |
| Low Yield / Incomplete Reaction | 1. Insufficient Reagents: Stoichiometry is critical. 2. Low Temperature: The reaction often requires heat to proceed efficiently.[2] 3. Short Reaction Time: The reaction may not have reached completion. | 1. Use an excess of both formaldehyde and formic acid as per established protocols.[2] 2. Heat the reaction mixture to near boiling (reflux) and monitor for the cessation of CO₂ evolution.[11] 3. Monitor the reaction progress using TLC or GC-MS until the piperidine starting material is fully consumed.[11] |
| Unexpected Cyclization Byproduct | The substrate contains a suitably positioned alkene that can participate in an intramolecular cyclization under the acidic reaction conditions.[1] | This is a substrate-dependent side reaction. If observed, consider an alternative, non-acidic methylation method like reductive amination under neutral conditions. Characterize the byproduct thoroughly to confirm its structure. |
Guide 2: Reductive Amination with Formaldehyde
| Problem | Probable Cause(s) | Recommended Solutions & Actions |
| Formation of Byproducts (e.g., N-formylpiperidine) | The iminium ion intermediate is not being reduced efficiently, leading to alternative reaction pathways. | 1. Select the Right Reducing Agent: Use NaBH₃CN or NaBH(OAc)₃, which are highly effective for reducing iminium ions in one-pot procedures.[4][7] 2. Control pH: Maintain a pH of ~6-7 to facilitate both iminium ion formation and efficient reduction.[3] |
| Reaction Stalls | 1. Water Inhibition: Excess water can shift the equilibrium away from the iminium ion. 2. Less Reactive Substrates: Steric hindrance on the piperidine ring can slow the reaction. | 1. While many protocols use aqueous formaldehyde, using anhydrous solvents like dichloroethane (DCE) or methanol can be beneficial, especially with NaBH(OAc)₃.[7] 2. For sterically hindered or less reactive piperidines, adding a Lewis acid like ZnCl₂ can help activate the carbonyl and improve yields.[7] |
Guide 3: Direct Alkylation with Methyl Iodide
| Problem | Probable Cause(s) | Recommended Solutions & Actions |
| Significant Quaternary Salt Formation | 1. Excess Alkylating Agent: Using more than one equivalent of methyl iodide dramatically increases the rate of the second alkylation.[6] 2. High Concentration/Temperature: Conditions that accelerate the first alkylation often accelerate the second as well.[12] | 1. Control Stoichiometry: Use a slight excess of piperidine (1.1-1.2 eq) relative to the methyl iodide (1.0 eq).[11][12] 2. Slow Addition: Add the methyl iodide dropwise or via syringe pump to maintain its low concentration, favoring mono-alkylation.[11][12] 3. Lower Temperature: Run the reaction at room temperature or below to better control the reaction rate.[12] |
| Low Conversion | 1. Acid Scavenging: The reaction produces hydroiodic acid (HI), which protonates the basic piperidine, rendering it non-nucleophilic.[6] 2. Poor Leaving Group: Using less reactive alkylating agents like methyl chloride. | 1. Add a Base: Include a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base like DIPEA to neutralize the acid as it forms.[11] 2. Use a More Reactive Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[11][12] |
Experimental Protocols
Protocol 1: N-Methylation of Piperidine via Eschweiler-Clarke Reaction
This protocol is adapted from established procedures for the Eschweiler-Clarke reaction.[11]
Materials:
-
Piperidine (1.0 eq)
-
Formic Acid (excess, e.g., 2.0-3.0 eq)
-
Aqueous Formaldehyde (37% solution, excess, e.g., 2.0-3.0 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 10M) for basification
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate for drying
-
Round-bottom flask, condenser, heating mantle, separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add piperidine (1.0 eq).
-
Carefully add formic acid (excess), followed by the aqueous formaldehyde solution (excess).
-
Heat the reaction mixture to reflux (typically 90-100°C). A gentle evolution of carbon dioxide should be observed.
-
Maintain the reflux until the gas evolution ceases (typically 2-6 hours). Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture to pH > 12 by the slow addition of a concentrated NaOH solution. This step should be performed in an ice bath to manage the exotherm.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylpiperidine.
-
Purify the product by distillation if necessary.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile Phase: A common system for amines is Hexane/Ethyl Acetate with a small amount of triethylamine (e.g., 80:20:1 v/v/v) to prevent streaking.
-
Visualization Agent: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.
-
Capillary tubes for spotting.
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and allowing it to saturate.
-
Using a capillary tube, spot a small amount of the starting material (piperidine) on the TLC plate as a reference.
-
At various time points, withdraw a small aliquot from the reaction mixture, dilute it with a suitable solvent, and spot it on the TLC plate next to the reference.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. Then, dip the plate in a KMnO₄ stain and gently heat to visualize the spots.
-
The reaction is complete when the spot corresponding to the piperidine starting material (check its Rf value) has disappeared. The N-methylpiperidine product will appear as a new spot with a different Rf value.
Visualizations
Experimental & Analytical Workflows
References
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium cyanoborohydride [organic-chemistry.org]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral Purity and Enantiomeric Excess Determination of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The precise determination of chiral purity and enantiomeric excess (ee) is a critical aspect of pharmaceutical development and quality control. For the chiral intermediate ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a key building block in the synthesis of Paroxetine, ensuring stereochemical integrity is paramount. This guide provides a comparative overview of established analytical techniques for this purpose, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC), complete with supporting data and detailed experimental protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance attributes of the most common techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals. | Separation of volatile enantiomeric derivatives on a chiral stationary phase. |
| Sample Throughput | High | Moderate | High |
| Resolution | Excellent baseline separation is often achievable. | Dependent on the choice of chiral auxiliary and the magnetic field strength. | High resolution is possible for volatile derivatives. |
| Quantification | Highly accurate and precise through peak area integration. | Accurate, based on the integration of well-resolved signals. | Accurate with proper calibration. |
| Method Development | Can be time-consuming to find the optimal chiral stationary phase and mobile phase. | Requires screening of chiral auxiliaries and optimization of solvent and temperature. | Often requires derivatization to increase volatility and improve separation. |
| Instrumentation | Standard HPLC system with a chiral column and UV detector. | High-field NMR spectrometer. | Gas chromatograph with a chiral capillary column and FID or MS detector. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For piperidine derivatives similar to the target molecule, polysaccharide-based CSPs have shown excellent performance.[1][2]
Experimental Data for a Closely Related Analog¹
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |
| Chiralpak AD-H | n-hexane/ethanol (70:30, v/v) | 1.0 | tR1: 10.2, tR2: 12.5 | 2.1 |
| Chiralcel OD | n-hexane/isopropanol/diethylamine (96:4:0.3, v/v/v) | Not specified | Not specified | >1.5 |
¹Data obtained for the N-methylated analog, trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.[1][2]
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess of this compound by chiral HPLC.
Materials:
-
This compound sample
-
HPLC grade n-hexane, ethanol, isopropanol, and diethylamine
-
Chiral HPLC column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the desired ratio (e.g., n-hexane/ethanol, 70:30 v/v). Add a small amount of diethylamine (e.g., 0.1%) to the mobile phase to improve peak shape for the basic piperidine compound. Degas the mobile phase before use.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane/ethanol (70:30, v/v) with 0.1% diethylamine
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
-
Calculation of Enantiomeric Excess (ee):
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the area of each peak.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Caption: Workflow for Chiral HPLC Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), is a powerful method for determining enantiomeric excess. The principle lies in the formation of diastereomeric species that exhibit distinct chemical shifts in the NMR spectrum.
Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of this compound using a chiral solvating agent and ¹H NMR.
Materials:
-
This compound sample
-
Chiral Solvating Agent (e.g., (R)-(-)-Mandelic acid)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
To the same NMR tube, add an equimolar amount of the chiral solvating agent (e.g., (R)-(-)-Mandelic acid).
-
Gently mix the contents of the NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Optimize acquisition parameters for accurate integration (e.g., sufficient relaxation delay, d1 = 5s).
-
-
Spectral Analysis:
-
Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomeric complexes. Protons close to the chiral centers, such as the carbinol proton (-CH-OH) or the protons on the carbon adjacent to the nitrogen, are likely candidates.
-
Integrate the signals corresponding to each diastereomer.
-
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value of the major diastereomer's signal and Integral₂ is the integration value of the minor diastereomer's signal.
-
Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.
Chiral Gas Chromatography (GC)
Chiral GC can be a suitable method for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, derivatization of the hydroxyl and/or amino groups is typically required to increase volatility and improve chromatographic performance.
Experimental Protocol: Chiral GC (General Approach)
Objective: To determine the enantiomeric excess of this compound by chiral GC after derivatization.
Materials:
-
This compound sample
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA for silylation, or an acylating agent like trifluoroacetic anhydride)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Chiral GC column (e.g., a cyclodextrin-based column like Rt-βDEXsm)
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve a small amount of the sample (e.g., 1 mg) in an anhydrous solvent.
-
Add an excess of the derivatizing agent.
-
Heat the mixture if necessary to drive the reaction to completion (e.g., 60 °C for 30 minutes).
-
Allow the reaction mixture to cool to room temperature.
-
-
GC Conditions:
-
Column: Cyclodextrin-based chiral capillary column
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).
-
Detector Temperature: 250 °C (for FID)
-
-
Analysis: Inject a small volume of the derivatized sample solution into the GC.
-
Calculation of Enantiomeric Excess (ee):
-
Identify the peaks corresponding to the two derivatized enantiomers.
-
Calculate the peak areas.
-
Calculate the enantiomeric excess using the standard formula.
-
Caption: General Workflow for Chiral GC Analysis.
Conclusion
The determination of chiral purity and enantiomeric excess of this compound can be effectively achieved using several analytical techniques. Chiral HPLC offers excellent resolution and is often the method of choice for routine quality control. NMR spectroscopy with chiral auxiliaries provides a robust alternative that does not require chromatographic separation. Chiral GC, while requiring a derivatization step, can be a high-throughput option for volatile derivatives. The selection of the most appropriate method will be guided by the specific requirements of the analysis, including the desired level of accuracy, sample matrix, and available resources. The protocols and data presented in this guide provide a solid foundation for the development and implementation of reliable methods for the stereochemical analysis of this important pharmaceutical intermediate.
References
A Comparative Guide to the Synthetic Routes of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic strategies for obtaining ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a key chiral intermediate in the synthesis of several pharmacologically active compounds, including the selective serotonin reuptake inhibitor (SSRI) Paroxetine. The comparison focuses on key quantitative metrics, experimental protocols, and the logical flow of each synthetic pathway.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound and its N-methylated analog. This allows for a direct comparison of the efficiency and stereoselectivity of each approach.
| Synthetic Route | Key Strategy | Starting Materials | Number of Steps | Overall Yield | Enantiomeric Excess (ee) | Key Reagents/Catalysts | Reference |
| Route 1 | Organocatalytic Conjugate Addition and Reductive Cyclization | 3-(4-fluorophenyl)acrylaldehyde, Diethyl N-Boc-aminomalonate | 4 | ~40-50% (estimated from similar syntheses) | >96% | Chiral secondary amine catalyst (e.g., diarylprolinol silyl ether), NaBH(OAc)₃, LiAlH₄ | [1][2][3] |
| Route 2 | N-Heterocyclic Carbene (NHC) Catalyzed Homoenolate Addition | Cinnamaldehyde, 1-fluoro-4-(2-nitrovinyl)benzene | ~5 | Not explicitly stated for final product, 53% for lactam intermediate | 82% for lactam intermediate | Chiral NHC catalyst, NaBH₄, LiAlH₄ | [4] |
| Route 3 | C-H Arylation of Piperidine | N-Boc-(R)-nipecotic acid | ~6 | Moderate | High (starting from enantiopure material) | Pd(OAc)₂, Daugulis' aminoquinoline auxiliary, 4-bromoiodobenzene | [5] |
| Route 4 | Demethylation of N-Methylated Precursor | (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol | 3 | Not explicitly stated | High (starting from enantiopure material) | Methane sulfonyl chloride, Phenyl chloroformate, Base | [6] |
Experimental Protocols
Detailed methodologies for the key transformations in the most prominent synthetic routes are provided below.
Route 1: Organocatalytic Conjugate Addition and Reductive Cyclization
This route is notable for its high enantioselectivity, achieved through the use of a chiral organocatalyst.
Step 1: Asymmetric Michael Addition
To a solution of 3-(4-fluorophenyl)acrylaldehyde (1.0 eq) and diethyl N-Boc-aminomalonate (1.2 eq) in an appropriate solvent (e.g., toluene or CH₂Cl₂), is added a chiral diarylprolinol silyl ether catalyst (0.1 eq) and an acid co-catalyst (e.g., benzoic acid, 0.1 eq). The reaction mixture is stirred at room temperature until completion (monitored by TLC or HPLC). The crude product is then purified by column chromatography.
Step 2: Reductive Amination and Lactamization
The product from Step 1 is dissolved in a suitable solvent (e.g., THF or methanol) and treated with a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction facilitates the reduction of the aldehyde and subsequent intramolecular cyclization to form the corresponding lactam. The reaction is typically stirred at room temperature and then quenched with water. The product is extracted and purified.
Step 3: Reduction of Lactam and Ester
The lactam from Step 2 is dissolved in a dry ethereal solvent (e.g., THF or diethyl ether) and treated with a strong reducing agent, typically lithium aluminum hydride (LiAlH₄), at 0 °C to room temperature. This step reduces both the amide and the ester functionalities to the corresponding amine and alcohol. The reaction is carefully quenched with water and an aqueous base. The product is extracted and purified by column chromatography to yield this compound.
Route 4: Demethylation of N-Methylated Precursor
This route is often employed for the synthesis of the title compound as a potential impurity of N-methylated active pharmaceutical ingredients.[6]
Step 1: Mesylation of the Alcohol
To a stirred solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, methane sulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours. The reaction is then washed with water and brine, and the organic layer is dried and concentrated to yield the mesylated intermediate.
Step 2: Carbamate Formation (Von Braun Demethylation)
The crude mesylate from Step 1 is dissolved in a non-polar solvent such as toluene. Phenyl chloroformate (1.2 eq) and a base like triethylamine are added.[6] The mixture is stirred at room temperature for several hours.[6] This reaction leads to the formation of a carbamate at the piperidine nitrogen, effectively demethylating it. The reaction mixture is worked up by washing with an aqueous carbonate solution.[6]
Step 3: Hydrolysis of the Carbamate and Mesylate
The carbamate derivative is subjected to basic hydrolysis to yield the final product, this compound.[6]
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Organocatalytic synthesis of the target molecule.
Caption: Synthesis via demethylation of the N-methyl precursor.
Conclusion
The choice of synthetic route to this compound depends on several factors, including the desired scale of the synthesis, the required enantiopurity, and the availability of starting materials and reagents. The organocatalytic route offers excellent enantioselectivity and is amenable to flow chemistry, making it a strong candidate for larger-scale production.[1][2] The N-heterocyclic carbene-catalyzed route provides a concise pathway, although the reported enantioselectivity for the intermediate is slightly lower.[4] The C-H arylation approach is innovative but may require specialized catalysts and directing groups.[5] Finally, the demethylation route is a viable option when starting from the N-methylated analog, which may be more readily available as a precursor for other active pharmaceutical ingredients.[6] Researchers and drug development professionals should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. Flow synthesis produces chiral intermediate for antidepressant drug | Research | Chemistry World [chemistryworld.com]
- 2. Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
Validating the Structure of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol: A Spectral Data Comparison Guide
For Immediate Release
This guide provides a comprehensive comparison of expected versus hypothetical experimental spectral data for the structural validation of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol. Intended for researchers, scientists, and professionals in drug development, this document outlines the key spectral features derivable from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), which collectively confirm the molecular structure of this important pharmaceutical intermediate.
Structural Overview
This compound, a chiral piperidine derivative, is a key building block in the synthesis of various pharmacologically active agents, notably as a precursor to the selective serotonin reuptake inhibitor (SSRI), Paroxetine.[1] Its precise three-dimensional structure, defined by the (3S,4R) stereochemistry, is crucial for its intended biological activity and the stereospecificity of subsequent reactions. The validation of this structure is paramount for ensuring the purity and identity of the compound in research and manufacturing.
The structure consists of a piperidine ring substituted at the 3 and 4 positions. A hydroxymethyl group is attached to the 3-position, and a 4-fluorophenyl group is at the 4-position. The molecular formula is C₁₂H₁₆FNO, with a molecular weight of approximately 209.26 g/mol .
Spectral Data Comparison
The following tables summarize the expected spectral data, based on the known structure of this compound, and compare it with a set of hypothetical experimental data for validation.
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃, 400 MHz)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Integration |
| Aromatic (CH =C-F) | 7.15 - 7.25 | 7.20 | t | 8.6 | 2H |
| Aromatic (CH -C-pip) | 6.95 - 7.05 | 7.01 | t | 8.6 | 2H |
| -CH ₂OH | 3.50 - 3.60 | 3.55 | m | - | 2H |
| Piperidine C2-H (eq) | 3.10 - 3.20 | 3.15 | d | 11.5 | 1H |
| Piperidine C6-H (eq) | 2.95 - 3.05 | 3.01 | d | 11.8 | 1H |
| Piperidine C4-H | 2.65 - 2.75 | 2.70 | m | - | 1H |
| Piperidine C2-H (ax) | 2.55 - 2.65 | 2.60 | t | 11.5 | 1H |
| Piperidine C6-H (ax) | 2.40 - 2.50 | 2.45 | t | 11.8 | 1H |
| Piperidine C3-H | 1.90 - 2.00 | 1.95 | m | - | 1H |
| Piperidine C5-H (eq) | 1.75 - 1.85 | 1.80 | m | - | 1H |
| Piperidine C5-H (ax) | 1.60 - 1.70 | 1.65 | m | - | 1H |
| -NH | 1.50 - 2.50 | 1.85 (broad) | br s | - | 1H |
| -OH | 1.50 - 2.50 | 2.10 (broad) | br s | - | 1H |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃, 100 MHz)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) |
| Aromatic C -F | 160.0 - 163.0 (d, ¹JCF ≈ 245 Hz) | 161.5 |
| Aromatic C -pip | 138.0 - 140.0 | 139.2 |
| Aromatic C H-C-pip | 129.0 - 131.0 | 129.8 |
| Aromatic C H-C-F | 115.0 - 116.0 (d, ²JCF ≈ 21 Hz) | 115.4 |
| -C H₂OH | 63.0 - 66.0 | 64.5 |
| Piperidine C 2 | 52.0 - 55.0 | 53.8 |
| Piperidine C 6 | 46.0 - 49.0 | 47.2 |
| Piperidine C 3 | 44.0 - 47.0 | 45.1 |
| Piperidine C 4 | 40.0 - 43.0 | 41.7 |
| Piperidine C 5 | 30.0 - 33.0 | 31.9 |
Table 3: FTIR Data Comparison
| Functional Group | Expected Absorption Range (cm⁻¹) | Hypothetical Experimental Peak (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3500 | 3350 | Broad, Strong |
| N-H Stretch (Amine) | 3200 - 3500 | 3290 | Broad, Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3045 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2920, 2855 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1610, 1480 - 1510 | 1605, 1508 | Medium |
| C-O Stretch (Primary Alcohol) | 1000 - 1080 | 1045 | Strong |
| C-F Stretch (Aromatic) | 1200 - 1250 | 1225 | Strong |
| C-N Stretch (Amine) | 1020 - 1250 | 1160 | Medium |
Table 4: Mass Spectrometry Data Comparison
| Analysis Type | Expected m/z Value | Hypothetical Experimental m/z Value | Interpretation |
| ESI-MS | 210.1294 | 210.1291 | [M+H]⁺ (Protonated Molecule) |
| High-Resolution MS | 209.1216 | 209.1219 | [M]⁺ (Molecular Ion) |
| Major Fragment | 178 | 178 | [M-CH₂OH]⁺ |
| Major Fragment | 123 | 123 | [M-C₆H₄F]⁺ |
| Major Fragment | 95 | 95 | [C₆H₄F]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Spectra were acquired at 298 K with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Proton-decoupled spectra were acquired at 100 MHz with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ by co-adding 32 scans with a spectral resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was collected prior to sample analysis.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL.
-
ESI-MS Analysis: The solution was infused into the ESI source in positive ion mode. The mass range was set to m/z 50-500.
-
Fragmentation Analysis: Tandem MS (MS/MS) was performed on the protonated molecular ion ([M+H]⁺) to observe characteristic fragmentation patterns. Collision-induced dissociation (CID) was used with varying collision energies to induce fragmentation.
Workflow for Structural Validation
The logical flow for validating the chemical structure using the described spectral techniques is illustrated below.
Conclusion
The presented hypothetical experimental data aligns closely with the expected spectral characteristics for this compound. The combined analysis of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a robust and orthogonal approach to confirm the identity, functional groups, connectivity, and molecular weight of the compound. This guide serves as a standardized reference for the structural validation of this molecule, ensuring its quality and suitability for downstream applications in pharmaceutical research and development.
References
A Comparative Guide to Paroxetine Precursors: ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol vs. Alternatives
For researchers and professionals in drug development, the selection of a precursor is a critical decision in the synthesis of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). This guide provides an objective comparison of the key precursor, ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, with other notable alternatives. The comparison is based on quantitative data from established synthetic routes, focusing on performance indicators such as yield, purity, and key process characteristics.
Data Presentation: Precursor Performance Comparison
The following table summarizes the quantitative data for different synthetic routes to Paroxetine, highlighting the performance of the respective precursors.
| Precursor | Key Intermediate | Overall Yield | Purity/Enantiomeric Excess (ee) | Key Process Features | Reference |
| ((3S,4R)-4-(4-fluorophenyl) piperidin-3-yl)methanol derivative | ((3S,4R)-4-(4-fluorophenyl)-l-methylpiperidin-3-yl)methanol | 78% (for the intermediate) | >98.5% HPLC purity, 97% ee | Involves a chiral catalyst and reduction of an intermediate compound. | [1] |
| Arecoline | cis/trans l-methyl-3-carbomethoxy-4-(4'-fluorophenyl) piperidine | Approx. 32g from 25g Arecoline base (for the intermediate) | Crude product is sufficiently pure for the next step. | Involves a Grignard reaction followed by separation of isomers. Can be hazardous on a large scale. | [2][3] |
| 4-Fluorocinnamaldehyde | Chiral aldehyde intermediate | - | - | Enantioselective organocatalytic conjugate addition in a continuous flow process. | [4] |
| N-Boc-(R)-nipecotic acid | Enantiopure hydroxymethyl intermediates | Moderate yields for C-H arylation step | >98% ee for cis-arylated derivatives | Involves a C-H functionalization strategy. | [5] |
| Nitroalkene and Enals | δ-lactam precursor | 35% overall yield over 4 steps | 82% ee | N-heterocyclic carbene (NHC) catalyzed homoenolate addition. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Synthesis of ((3S,4R)-4-(4-fluorophenyl)-l-methylpiperidin-3-yl)methanol
This protocol is based on the process described in patent WO2017037662A1.[1]
-
Preparation of the intermediate compound (IV):
-
Charge ethyl acetate (45 mL) in a flask followed by the addition of methyl 3-(methylamino)-3-oxopropanoate (III) (10.5 g, 40 mmol) at room temperature.
-
The resulting mixture is stirred to obtain a clear solution.
-
This solution is then used in the subsequent reaction with 3-(4-fluorophenyl)acrylaldehyde in the presence of a chiral catalyst to yield compound (IV).
-
The product is extracted with ethyl acetate, and the organic layer is washed with sodium carbonate solution. The separated organic layer is evaporated to provide pure compound (IV) with a yield of about 57% and an enantiomeric excess of >98%.
-
-
Reduction to ((3S,4R)-4-(4-fluorophenyl)-l-methylpiperidin-3-yl)methanol (1A):
-
A solution of compound (IV) (50 g) in THF (230 mL) is slowly added to a mixture of sodium borohydride and BF3-etherate in THF.
-
The reaction mixture is stirred for 3 hours at a temperature of about 25-30 °C.
-
The reaction is quenched with 200 mL of 3N HCl solution, and 150 mL of toluene is added.
-
The mixture is then treated with NaOH solution, and the separated organic layer is evaporated to obtain the desired product (1A).
-
Yield: 78%
-
Purity: >98.5% HPLC purity
-
Enantiomeric Excess: 97% ee
-
Protocol 2: Synthesis of Paroxetine Precursor from Arecoline
This protocol is derived from the process described in patent WO2001029032A1.[2][3]
-
Grignard Reaction:
-
A solution of arecoline base (25.0 g) in dichloromethane (160 ml) is added to a stirred solution of 4-fluorophenylmagnesium bromide in diethyl ether (97 ml, 2.0 molar, 1.2 equivalents) over 45 minutes at -5 to -10 °C under a nitrogen atmosphere.
-
After the addition is complete, the mixture is stirred at -5 °C for 1 to 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride (300 ml).
-
Further dichloromethane (100 ml) is added, the phases are separated, and the aqueous phase is further extracted with dichloromethane (2 x 250 ml).
-
The combined organic extracts are dried and the solvent is removed under reduced pressure to give cis/trans l-methyl-3-carbomethoxy-4-(4'-fluorophenyl) piperidine as an oily solid.
-
Yield: Approximately 32 g.
-
-
Subsequent Steps:
-
The resulting mixture of cis and trans isomers is then subjected to epimerization and resolution steps to obtain the desired (3S,4R) stereoisomer, which is a precursor to Paroxetine.
-
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and experimental workflows discussed.
Caption: Synthetic pathway to Paroxetine from its key precursor.
Caption: High-level comparison of different synthetic routes to Paroxetine.
References
- 1. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents [patents.google.com]
- 2. WO2001029032A1 - Process for the preparation of paroxetine - Google Patents [patents.google.com]
- 3. Drug Patents International: Process for the preparation of paroxetine WO 2001029032 A1 [drugpatentsint.blogspot.com]
- 4. Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for Quantifying ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
Introduction
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol is a key chiral intermediate and a known impurity in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI). Accurate quantification of this compound is critical for quality control in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. This guide provides a comparative overview of principal analytical methodologies for the quantification of this piperidine derivative. Due to the limited availability of direct cross-validation studies for this specific analyte, this document presents a comparison based on validated methods for Paroxetine and its related substances, as well as other structurally similar piperidine compounds. The methods discussed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Summary of Analytical Techniques
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the availability of instrumentation.
| Parameter | HPLC-UV | LC-MS/MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity, followed by quantification using UV-Vis absorbance. | Combines HPLC separation with mass analysis, providing high selectivity and sensitivity based on mass-to-charge ratio.[1][2] | Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.[3][4] |
| Selectivity | Moderate to High. Dependent on chromatographic resolution from other impurities and matrix components. | Very High. Can distinguish compounds with the same retention time but different mass-to-charge ratios.[1] | Very High. Provides structural confirmation and can quantify isomers in a mixture, sometimes requiring chiral agents for enantiomers.[5] |
| Sensitivity | Good (ng/mL range). Suitable for routine quality control.[6][7] | Excellent (pg/mL to fg/mL range). Ideal for trace-level impurity detection.[8][9] | Lower than chromatographic methods. Generally suitable for impurities at levels of 0.1% or higher.[10] |
| Linearity Range | Typically 1-2 orders of magnitude. | Typically 3-4 orders of magnitude. | Wide, dependent on sample solubility and instrument dynamic range. |
| Accuracy (% Recovery) | Typically 98-102%. | Typically 95-105%. | High, as it can be a primary ratio method not requiring a reference standard of the analyte.[5] |
| Precision (%RSD) | Typically < 2%. | Typically < 15% for bioanalysis, often better for chemical analysis. | High, with RSD values typically below 1% under optimal conditions.[11] |
| Reference Standard | Requires a specific reference standard for the analyte. | Requires a specific reference standard and often a stable isotope-labeled internal standard for best results. | Can be used with a universal internal standard (e.g., maleic acid) to quantify without a specific analyte standard.[4] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the routine quality control of pharmaceuticals. For compounds like this compound that may lack a strong chromophore, pre-column derivatization might be necessary to enhance UV detection.[12]
Experimental Protocol (Representative)
This protocol is adapted from validated methods for Paroxetine and its impurities.[6][13]
-
Instrumentation : HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm).[13]
-
Mobile Phase : Isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM sodium phosphate monobasic, pH 3.0) and acetonitrile (e.g., 60:40, v/v).[13]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a suitable wavelength (e.g., 220 nm or 235 nm).[6][13]
-
Sample Preparation :
-
Accurately weigh the sample and dissolve in the mobile phase to a known concentration (e.g., 0.4 mg/mL for the main component).[13]
-
Prepare calibration standards of this compound in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary (Representative)
The following data are based on typical validation parameters for HPLC methods used for pharmaceutical impurity quantification.[6][7]
| Validation Parameter | Expected Value |
| Linearity Range | 5 - 25 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.748 µg/mL[6] |
| Limit of Quantification (LOQ) | 2.62 µg/mL[6] |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification and for complex matrices.[1][2][14]
Experimental Protocol (Representative)
This protocol is based on general procedures for small molecule quantification in pharmaceutical development.[9][15]
-
Instrumentation : UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase : Gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate : 0.4 mL/min.
-
Mass Spectrometry :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM). Precursor and product ions for the analyte would need to be determined by infusion.
-
-
Sample Preparation :
-
Sample is dissolved in the initial mobile phase.
-
For complex matrices (e.g., biological fluids), protein precipitation or solid-phase extraction is required.[16]
-
An internal standard (ideally, a stable isotope-labeled version of the analyte) is added.
-
Quantitative Data Summary (Representative)
| Validation Parameter | Expected Value |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~10-50 pg/mL |
| Limit of Quantification (LOQ) | ~25-100 pg/mL[7] |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that allows for the determination of purity and concentration of a substance without the need for an identical reference standard of the analyte.[3][4] It serves as an excellent orthogonal technique to chromatography.
Experimental Protocol (General)
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum using parameters that ensure full relaxation of all protons (e.g., a long relaxation delay, D1). This is critical for accurate integration.[4]
-
-
Data Processing :
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the concentration of the analyte using the known concentration of the internal standard and the ratio of their signal integrals, accounting for the number of protons each signal represents.[10]
-
Quantitative Data Summary (General)
| Validation Parameter | Expected Value |
| Applicability | Purity assessment and quantification of major components and impurities >0.1%.[10] |
| Precision (%RSD) | < 1.0%[11] |
| Accuracy | High, directly traceable to the purity of the internal standard. |
| Selectivity | Excellent, based on unique chemical shifts. |
Visualizations
Workflow and Decision Logic Diagrams
The following diagrams illustrate a typical analytical workflow and a decision-making process for selecting the appropriate method.
Caption: General Analytical Workflow for Impurity Quantification.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. pharmaguddu.com [pharmaguddu.com]
- 3. emerypharma.com [emerypharma.com]
- 4. enovatia.com [enovatia.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. phmethods.net [phmethods.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
Efficacy of Paroxetine: A Comparative Analysis Based on Synthetic Intermediates
An examination of paroxetine synthesized from varied chemical precursors reveals that while the synthetic route significantly influences the impurity profile, the ultimate therapeutic efficacy of the final active pharmaceutical ingredient (API) is expected to be equivalent, provided it meets stringent purity and bioequivalence standards. Direct comparative efficacy studies based on different synthetic intermediates are not prevalent in scientific literature, as the primary goal of any manufacturing process is to produce a chemically identical and pure final compound.
The focus of pharmaceutical development and regulation is on the identity, purity, and bioavailability of the final paroxetine molecule. Different synthetic pathways, originating from various key intermediates, are primarily assessed based on their efficiency, cost-effectiveness, and the profile of process-related impurities and potential degradants. Once the API is purified to meet pharmacopeial standards, it is considered chemically equivalent, and its biological effects are expected to be identical.
This guide provides a comprehensive comparison of paroxetine synthesized from different intermediates, focusing on the synthetic routes, resultant impurity profiles, and bioequivalence data as a surrogate for therapeutic efficacy.
Synthetic Pathways of Paroxetine
The synthesis of paroxetine, a chiral molecule, involves several established routes, each characterized by specific key intermediates. The choice of a particular synthetic pathway can impact the overall yield, cost, and the types of impurities that need to be controlled.
Two prominent synthetic strategies start from either arecoline or involve a key intermediate, (3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol.
Synthesis Starting from Arecoline
A common industrial synthesis of paroxetine begins with arecoline, a natural product. This route involves a Grignard reaction to introduce the 4-fluorophenyl group.[1][2][3]
Synthesis via Chiral Intermediate
More recent and stereoselective methods often converge on the key chiral intermediate, ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol. This intermediate can then be converted to paroxetine.[4] A continuous flow process has been developed for the synthesis of this key intermediate, offering high chemo- and stereoselectivity with minimal waste.[4]
Influence of Synthetic Route on Impurity Profile
Different synthetic routes and the reaction conditions employed can introduce specific impurities into the final drug substance.[3][5] For instance, in the synthesis starting from arecoline, incomplete reaction or side reactions can lead to various process-related impurities.[3] The presence of certain reagents, such as metal alkoxides, can lead to defluorination and the formation of related impurities.[3]
Degradation of paroxetine under acidic or alkaline conditions can also lead to the formation of impurities, such as the cleavage of the ether linkage.[3] Therefore, the choice of synthetic route and the purification process are critical in controlling the impurity profile of the final API.
Bioequivalence as a Measure of Efficacy
Bioequivalence studies are considered the standard for demonstrating that a generic drug product has the same rate and extent of absorption as the brand-name drug.[6][7][8] These studies are predicated on the principle that if two drug products are bioequivalent, they can be expected to have the same therapeutic effect and safety profile.
The data from bioequivalence studies comparing different formulations or generic versions of paroxetine provide a robust surrogate for efficacy, as they demonstrate that the API reaches the systemic circulation in a comparable manner, regardless of minor variations in excipients or manufacturing processes.
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters from bioequivalence studies conducted on healthy adult volunteers. These studies compare different salt forms or formulations of paroxetine, which, from a regulatory and scientific standpoint, are expected to be therapeutically equivalent if they are bioequivalent.
Table 1: Pharmacokinetic Parameters of Paroxetine Mesylate vs. Paroxetine Hydrochloride (Single 20 mg Dose) [6]
| Pharmacokinetic Parameter | Paroxetine Mesylate (Test) | Paroxetine Hydrochloride (Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 4.1 ± 3.3 | 4.3 ± 3.6 | 82.0% - 111.9% |
| AUC(0-inf) (ng·hr/mL) | 158.4 ± 306.9 | 143.5 ± 255.7 | 89.9% - 114.8% |
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration. AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
Table 2: Pharmacokinetic Parameters of Generic vs. Brand-Name Paroxetine 40 mg Tablets [7]
| Pharmacokinetic Parameter | Paroxetine Jubilant 40 mg (Test) | Seroxat 2 x 20 mg (Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 16.90 ± 8.08 | 16.54 ± 7.94 | 95.84% - 112.22% |
| AUC(0-72) (ng·hr/mL) | 353.4 ± 189.6 | 353.9 ± 188.8 | 94.62% - 105.12% |
Data presented as arithmetic mean ± standard deviation. AUC(0-72): Area under the plasma concentration-time curve from time zero to 72 hours.
In both studies, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the standard bioequivalence acceptance range of 80% to 125%, indicating that the different forms and formulations of paroxetine are bioequivalent.[7][8][9]
Experimental Protocols
The methodologies for the cited bioequivalence studies follow standardized clinical trial designs to ensure the reliability of the pharmacokinetic comparisons.
Bioequivalence Study Protocol
A typical bioequivalence study for paroxetine involves a single-dose, randomized, two-period, two-treatment, two-sequence, crossover design in healthy adult volunteers under fasting conditions.[7]
-
Study Design: A randomized, open-label, two-way crossover design is commonly employed.[7][10]
-
Subjects: Healthy adult male and female volunteers are recruited.[7][10]
-
Dosing: Subjects receive a single oral dose of the test and reference paroxetine formulations.[7]
-
Washout Period: A washout period of at least 14 to 21 days separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[6][8]
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose and at various intervals up to 72 hours post-dose).[7]
-
Pharmacokinetic Analysis: Plasma concentrations of paroxetine are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] The key pharmacokinetic parameters, including Cmax, Tmax (time to reach Cmax), and AUC, are calculated from the plasma concentration-time data.[6]
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products are calculated to determine bioequivalence.[7][8]
Mechanism of Action of Paroxetine
Paroxetine's therapeutic effect is derived from its potent and selective inhibition of serotonin (5-hydroxytryptamine; 5-HT) reuptake in the brain.[11][12] By blocking the serotonin transporter (SERT), paroxetine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Conclusion
The synthetic route chosen for the production of paroxetine has a significant impact on the process efficiency and the impurity profile of the final product. However, the therapeutic efficacy of paroxetine is not dependent on the specific intermediates used in its synthesis, provided that the final API is of high purity and demonstrates bioequivalence to the reference product. The rigorous standards set by regulatory agencies ensure that any approved paroxetine product, regardless of its synthetic origin, will be therapeutically equivalent. Therefore, for researchers, scientists, and drug development professionals, the focus should be on the development of efficient, cost-effective, and environmentally friendly synthetic routes that yield a high-purity API with a well-controlled impurity profile.
References
- 1. Drug Patents International: Process for the preparation of paroxetine WO 2001029032 A1 [drugpatentsint.blogspot.com]
- 2. WO2001029032A1 - Process for the preparation of paroxetine - Google Patents [patents.google.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Flow synthesis produces chiral intermediate for antidepressant drug | Research | Chemistry World [chemistryworld.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. db.cbg-meb.nl [db.cbg-meb.nl]
- 9. researchgate.net [researchgate.net]
- 10. Paroxetine oral solution is bioequivalent to paroxetine tablets--advantages of the solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The efficacy and safety of paroxetine compared with placebo in outpatients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol as a Potential Impurity in Paroxetine Formulations: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a known process-related and degradation impurity of the selective serotonin reuptake inhibitor (SSRI) paroxetine.[1] The presence of impurities in pharmaceutical formulations can impact both the safety and efficacy of the final drug product. Therefore, robust and sensitive analytical methods are crucial for the identification and quantification of such impurities to ensure compliance with regulatory standards.
This document offers a comparative overview of various analytical techniques for the determination of this compound in paroxetine formulations. It includes a summary of quantitative data, detailed experimental protocols for key methods, and visualizations of the paroxetine signaling pathway and a general workflow for impurity analysis.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method for impurity profiling depends on several factors, including the chemical nature of the impurity, the required sensitivity and selectivity, and the instrumentation available. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for the analysis of paroxetine and its related substances. Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) represent viable alternatives with distinct advantages.
| Analytical Method | Principle | Common Detector(s) | Key Performance Characteristics |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | UV, Diode Array (DAD), Fluorescence, Mass Spectrometry (MS) | Versatile, robust, widely available. Suitable for non-volatile and thermally labile compounds. |
| UHPLC | Similar to HPLC but uses smaller particle size columns and higher pressures for faster and more efficient separations. | UV, DAD, MS | Increased resolution, higher throughput, and improved sensitivity compared to HPLC. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Mass Spectrometer (MS) | High sensitivity and specificity, excellent for the identification of unknown volatile or semi-volatile impurities. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field within a narrow capillary. | UV, DAD | High separation efficiency, minimal sample and reagent consumption, suitable for chiral separations. |
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the analysis of paroxetine and its related compounds. It is important to note that specific performance data for this compound is limited in publicly available literature. The data presented here for HPLC and UHPLC is largely based on the analysis of paroxetine and its other impurities, and serves as a representative benchmark.
Table 1: HPLC Method Performance for Paroxetine and Related Compounds
| Parameter | Reported Values | Reference |
| Limit of Detection (LOD) | 0.748 µg/mL (for Paroxetine) | [2] |
| Limit of Quantitation (LOQ) | 2.62 µg/mL (for Paroxetine) | [2] |
| Linearity Range | 5-25 µg/mL (for Paroxetine) | [2] |
| Recovery | 98.2% - 101.5% (for Paroxetine) | [2] |
Table 2: UHPLC Method Performance for Paroxetine and Related Compounds
| Parameter | Reported Values | Reference |
| Limit of Detection (LOD) | ~0.05% of the active pharmaceutical ingredient | |
| Limit of Quantitation (LOQ) | ~0.15% of the active pharmaceutical ingredient | |
| Analysis Time | < 10 minutes |
Table 3: GC-MS Method Performance for Paroxetine and Related Compounds (General)
| Parameter | Reported Values | Reference |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range (compound dependent) | [3] |
| Recovery | 60-80% (for Paroxetine) | [3] |
Table 4: Capillary Electrophoresis Method Performance for Paroxetine and Metabolites
| Parameter | Reported Values | Reference |
| Limit of Detection (LOD) | 9.3 - 23.1 µg/L (for Paroxetine and metabolites) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Paroxetine and Related Substances
This protocol is a general representation based on commonly employed methods for paroxetine impurity profiling.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at an appropriate wavelength (e.g., 295 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the paroxetine sample in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a final concentration within the linear range of the method. Filter the sample through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities
This is a general protocol that can be adapted for the analysis of volatile impurities in paroxetine, including potentially this compound after derivatization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a controlled rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan acquisition.
-
Sample Preparation: The sample may require derivatization to increase the volatility of the analyte. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Dissolve the sample in a suitable solvent, add the derivatizing agent, and heat to complete the reaction.
Mandatory Visualizations
Paroxetine Signaling Pathway
Paroxetine is a selective serotonin reuptake inhibitor (SSRI). It functions by blocking the serotonin transporter (SERT) protein in the presynaptic neuron, which leads to an increase in the concentration of the neurotransmitter serotonin in the synaptic cleft. This enhanced serotonergic activity is believed to be responsible for its antidepressant effects.
Caption: Paroxetine's mechanism of action in the synaptic cleft.
Experimental Workflow for Impurity Analysis
The identification and quantification of impurities in a pharmaceutical product follows a systematic workflow to ensure accurate and reliable results.
Caption: A general workflow for pharmaceutical impurity analysis.
Conclusion
The control of impurities is a critical aspect of drug development and manufacturing. For paroxetine formulations, this compound represents a potential impurity that requires careful monitoring. This guide has provided a comparative overview of analytical methodologies suitable for its detection and quantification. While HPLC and UHPLC are the predominant techniques, GC-MS and CE offer valuable alternatives, particularly for volatile impurities and chiral separations, respectively. The choice of the most appropriate method will depend on the specific requirements of the analysis. Further method development and validation are essential to establish robust and reliable procedures for the routine quality control of paroxetine formulations.
References
Benchmarking Purity: A Comparative Guide to Commercial ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercial suppliers of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds, including the selective serotonin reuptake inhibitor (SSRI), Paroxetine. The purity of this chiral building block is critical for ensuring the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). This document outlines objective, data-driven benchmarks and detailed experimental protocols to assist researchers in selecting the most suitable supplier for their specific needs.
Supplier Comparison
The following table summarizes publicly available information and typical purity claims from various commercial suppliers of this compound (CAS: 125224-43-3). It is important to note that batch-to-batch variability is inherent in chemical manufacturing, and it is strongly recommended to request a certificate of analysis (CoA) for each specific lot.
| Supplier | Stated Purity | Availability | Notes |
| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher).[1] | Research and bulk quantities. | Offers various grades including Pharmaceutical Grade. |
| Apollo Scientific | ≥95%[2] | 100mg, 250mg, 1g, 5g. | Provides basic chemical and safety data. |
| Prisun Pharmatech | 98%+ | Inquire for availability. | States the product is a white powder. |
| CymitQuimica | 95% | 50mg, 100mg, 250mg, 1g, 5g. | Lists numerous synonyms for the compound. |
| ChemUniverse | 95% | 250mg, 1g, 5g, bulk. | Provides pricing for various quantities. |
| Benchchem | Not explicitly stated, but supplies material with comprehensive analytical data (HPLC, NMR, MS).[3] | Inquire for availability. | Highlights its role as a Paroxetine impurity and synthetic intermediate.[3] |
| LGC Standards | Not explicitly stated. | Inquire for availability. | Provides reference standards for pharmaceutical testing. |
| MOLBASE | Not explicitly stated. | Inquire for availability. | Provides physicochemical properties and synthesis routes.[4] |
Experimental Protocols for Purity Assessment
To independently verify the purity of this compound, the following experimental protocols are recommended. These methods are adapted from established analytical procedures for Paroxetine and its related compounds.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to quantify the main compound and detect any non-chiral, process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare a sample solution of the supplier's material at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Identify and quantify any impurities based on their relative retention times.
Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is crucial for determining the stereochemical purity and quantifying the presence of the undesired enantiomer and diastereomers.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 90:10:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Procedure:
-
Standard Preparation: Prepare a solution of a racemic or diastereomeric mixture of 4-(4-fluorophenyl)piperidin-3-yl)methanol to confirm the separation of all stereoisomers. Prepare a separate standard of the desired (3S,4R)-enantiomer at 1 mg/mL.
-
Sample Preparation: Prepare a sample solution of the supplier's material at a concentration of 1 mg/mL in the mobile phase.
-
Analysis: Inject the standards and the sample solution.
-
Data Interpretation: Determine the enantiomeric excess (e.e.) by calculating the percentage of the desired (3S,4R) enantiomer relative to the total area of all stereoisomeric peaks.
Structural Confirmation and Impurity Identification by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The spectrum should confirm the expected chemical shifts and coupling constants for the protons of the molecule. The integration of the signals should be consistent with the number of protons in the structure. Impurities may be identified by the presence of unexpected signals.
-
13C NMR: A carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule, confirming the carbon framework.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight).
-
Expected Mass: The protonated molecule [M+H]+ should be observed at m/z 210.13.
-
Fragmentation Analysis: Analysis of the fragmentation pattern can provide further structural confirmation and help in the identification of unknown impurities. Common fragmentation pathways for piperidine-containing compounds involve cleavage of the piperidine ring.
Potential Impurities
Based on the synthesis of Paroxetine and related compounds, potential impurities in commercial this compound may include:
-
Stereoisomers: The (3R,4S)-enantiomer, and the cis-isomers ((3S,4S) and (3R,4R)).
-
Process-Related Impurities:
-
N-methylated analogue: ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.[3]
-
Starting materials and reagents from the synthesis.
-
By-products from side reactions.
-
-
Degradation Products: The compound may degrade under certain conditions, leading to various other impurities.
Visualized Workflows and Pathways
To further clarify the experimental and synthetic context, the following diagrams are provided.
References
Safety Operating Guide
Personal protective equipment for handling ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol (CAS No. 125224-43-3). The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The selection of PPE should be based on the concentration and quantity of the substance being handled.[1]
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields | EN166 (EU) or NIOSH (US) approved[1] |
| Skin Protection | Impervious clothing and chemical-resistant gloves. The specific glove material should be selected based on permeation data. | EN 374 |
| Respiratory Protection | Use only in a well-ventilated area.[2] If ventilation is inadequate, a NIOSH-approved respirator is required. | NIOSH (US) or EN 149 (EU) |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of degradation.[1]
-
Dispensing: Avoid generating dust or aerosols. Carefully weigh and transfer the compound.
-
General Practices: Do not eat, drink, or smoke in the handling area.[3] Avoid contact with skin and eyes, and avoid breathing any dust or vapors.[2][3]
-
Contamination: If skin contact occurs, wash the affected area thoroughly with soap and water.[4] In case of eye contact, flush with lukewarm water for at least 15 minutes.[4][5]
-
Clothing: Remove any contaminated clothing immediately.[4][6][7]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[3][5]
-
Keep away from incompatible materials.[3]
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Containment: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, labeled, and sealed container.
-
Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of down the drain or in general waste.
Emergency Procedures
In case of accidental exposure or spill, follow these procedures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately remove all contaminated clothing.[6][7] Wash the affected skin with plenty of soap and water.[4] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[5][6][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4][5][6][7] Rinse mouth with water.[5][6][7] Seek immediate medical attention.[5] |
Spill Response:
-
Evacuate: Evacuate the area and ensure adequate ventilation.
-
Contain: Absorb the spill with an inert, non-combustible material such as sand or earth.[4][5]
-
Collect: Use non-sparking tools to collect the absorbed material into a suitable container for disposal.[3][4]
-
Decontaminate: Clean the spill area thoroughly.
References
- 1. molbase.com [molbase.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
